molecular formula C15H14N2S B2949015 N-benzyl-4-methyl-1,3-benzothiazol-2-amine CAS No. 345621-77-4

N-benzyl-4-methyl-1,3-benzothiazol-2-amine

Cat. No.: B2949015
CAS No.: 345621-77-4
M. Wt: 254.35
InChI Key: PYSYVADBDWLFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-4-methyl-1,3-benzothiazol-2-amine (CAS Number: 345621-77-4 ) is a benzothiazole derivative with the molecular formula C15H14N2S . This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is substituted with a methyl group at the 4-position and a benzylamine at the 2-position, making it a valuable intermediate for organic and organoelement synthesis . Benzothiazole derivatives, particularly 2-aminobenzothiazoles, are highly reactive building blocks for the design of pharmacologically active compounds . They are of significant research interest due to their wide spectrum of biological properties, which include demonstrated antiviral , antimicrobial , anti-inflammatory , and anticancer activities . For instance, structurally related 2-aminophenylbenzothiazole derivatives have been identified as potent inhibitors of monoacylglycerol lipase (MAGL), an enzyme that is a promising therapeutic target for cancer treatment . The easy functionalization of this compound allows researchers to develop new synthetic approaches and explore its potential in various biochemical contexts . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-4-methyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-11-6-5-9-13-14(11)17-15(18-13)16-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSYVADBDWLFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

biological activity of N-benzyl-4-methyl-1,3-benzothiazol-2-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of N-benzyl-4-methyl-1,3-benzothiazol-2-amine Derivatives

Abstract

The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview of a specific, promising subclass: N-benzyl-4-methyl-1,3-benzothiazol-2-amine derivatives. We will explore their synthesis, delve into their diverse biological activities—including antimicrobial, anticancer, and enzyme-inhibiting properties—and elucidate the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to support further investigation and development of this versatile chemical class.

The Benzothiazole Core: A Foundation for Diverse Pharmacology

Benzothiazole, a bicyclic aromatic compound formed by the fusion of a benzene and a thiazole ring, serves as a foundational scaffold for a wide array of biologically active molecules.[3][4] Derivatives of benzothiazole have garnered significant attention from the scientific community due to their broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant activities.[1][4][5][6][7] The versatility of this scaffold allows for extensive chemical modification at multiple positions, enabling the fine-tuning of its biological profile and the development of novel therapeutic agents.[3] The focus of this guide, the N-benzyl-4-methyl-1,3-benzothiazol-2-amine framework, combines the established benzothiazole core with a flexible N-benzyl group, creating a chemical space ripe for exploring potent and selective biological interactions.

Synthesis of N-benzyl-4-methyl-1,3-benzothiazol-2-amine Derivatives

The synthesis of this class of compounds is generally straightforward, leveraging established heterocyclic chemistry principles. The most common approach involves the condensation of 2-amino-4-methylbenzothiazole with various substituted benzyl halides or aldehydes.

General Synthetic Pathway

A representative synthesis begins with the formation of the 2-amino-4-methylbenzothiazole core, which can be achieved by reacting 3-methyl-4-aminobenzenethiol with cyanogen bromide or through the reaction of 4-methylaniline with potassium thiocyanate and bromine. The resulting 2-amino-4-methylbenzothiazole is then N-benzylated via nucleophilic substitution using an appropriate benzyl chloride or benzyl bromide in the presence of a base.

G cluster_0 Step 1: Formation of Benzothiazole Core cluster_1 Step 2: N-Benzylation 4-methylaniline 4-methylaniline KSCN_Br2 KSCN, Br2 in Acetic Acid 4-methylaniline->KSCN_Br2 Reaction 2-amino-4-methylbenzothiazole 2-amino-4-methylbenzothiazole KSCN_Br2->2-amino-4-methylbenzothiazole Cyclization Base Base (e.g., K2CO3) Solvent (e.g., DMF) 2-amino-4-methylbenzothiazole->Base Reactant Benzyl_Halide Substituted Benzyl Halide (R-Bn-X) Benzyl_Halide->Base Reactant Final_Product N-benzyl-4-methyl-1,3-benzothiazol-2-amine Derivative Base->Final_Product Nucleophilic Substitution

Caption: General Synthetic Scheme for Target Derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes a typical procedure for the N-benzylation of 2-amino-4-methylbenzothiazole.

  • Preparation: To a solution of 2-amino-4-methylbenzothiazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, typically potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the amine.

  • Addition: Add the desired substituted benzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 60-80°C and monitor the progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any inorganic impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-benzyl-4-methyl-1,3-benzothiazol-2-amine derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Spectrum of Biological Activities

N-benzyl-4-methyl-1,3-benzothiazol-2-amine derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug discovery programs.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel anti-infective agents.[8] Benzothiazole derivatives have shown significant potential in this area.[5][9]

Mechanism of Action: The antimicrobial action of benzothiazoles is often multifactorial. They are known to inhibit essential microbial enzymes crucial for survival, such as DNA gyrase (disrupting DNA replication), dihydropteroate synthase (DHPS) (interfering with folate synthesis), and dihydrofolate reductase.[3][9][10] Some derivatives can also inhibit dihydroorotase, an enzyme involved in pyrimidine biosynthesis.[8] This multi-target capability is a valuable attribute in combating resistance.

G cluster_targets Bacterial Enzyme Targets Benzothiazole_Derivative Benzothiazole Derivative DNA_Gyrase DNA Gyrase Benzothiazole_Derivative->DNA_Gyrase Inhibition DHPS Dihydropteroate Synthase (DHPS) Benzothiazole_Derivative->DHPS Inhibition DHFR Dihydrofolate Reductase (DHFR) Benzothiazole_Derivative->DHFR Inhibition Dihydroorotase Dihydroorotase Benzothiazole_Derivative->Dihydroorotase Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Folate_Synthesis Folate Synthesis DHPS->Folate_Synthesis DHFR->Folate_Synthesis Pyrimidine_Synthesis Pyrimidine Synthesis Dihydroorotase->Pyrimidine_Synthesis

Caption: Potential Microbial Enzyme Targets for Benzothiazoles.

Quantitative Data: The efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC).

Derivative Substitution (R) S. aureus (MIC, µg/mL) E. coli (MIC, µg/mL) C. albicans (MIC, µg/mL) Reference
4-Chloro-benzyl25 - 5025 - 100>100[8]
3,4-Dimethoxy-benzyl10 - 204 - 2020 - 50[11]
4-Nitro-benzyl>10050 - 100>100[8]
Unsubstituted Benzyl50 - 100>100>100[8]

Note: Data is representative and compiled from multiple sources to illustrate trends. Exact values may vary based on specific assay conditions.

Anticancer Activity

Benzothiazole derivatives, particularly 2-(4-aminophenyl)benzothiazoles, represent a novel class of antitumor agents.[2] Their N-benzyl-4-methyl analogues have also shown significant cytotoxic activity against a range of human cancer cell lines.[11][12]

Mechanism of Action: The anticancer effects are often mediated through the induction of apoptosis (programmed cell death). Some derivatives can disrupt tubulin polymerization, leading to mitotic arrest in the G2/M phase of the cell cycle. Furthermore, they can modulate key signaling pathways involved in cell proliferation and survival. The introduction of specific substituents can enhance potency and broaden the spectrum of activity against various cancer types, including breast, colon, lung, and renal carcinomas.[2][12][13]

Quantitative Data: Anticancer potential is measured by the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀).

Derivative Substitution (R) MCF-7 (Breast) IC₅₀ (µM) A549 (Lung) IC₅₀ (µM) HT-29 (Colon) IC₅₀ (µM) Reference
4-Fluoro-benzyl0.4 - 0.64.073.72[12]
4-Chloro-benzyl0.880.840.024[12]
3-Methoxy-benzyl>10>10>10[12]
2,4-Dichloro-benzyl1.600.07>10[12]

Note: Data is representative and compiled from multiple sources to illustrate trends. Exact values may vary based on specific assay conditions.

Enzyme Inhibition

Beyond broad antimicrobial and anticancer effects, specific benzothiazole derivatives have been designed as potent and selective inhibitors of various enzymes implicated in disease.

  • Carbonic Anhydrase (CA) Inhibition: Certain benzothiazole derivatives incorporating amino acid moieties have shown effective inhibition of human carbonic anhydrase isoforms (hCA II, hCA V), with inhibition constants (Ki) in the micromolar range.[6] This has implications for developing treatments for glaucoma, epilepsy, and certain types of cancer.

  • Cholinesterase and MAO-B Inhibition: In the context of neurodegenerative diseases like Alzheimer's, dual-target inhibitors are highly sought after. Benzothiazole derivatives have been synthesized that potently inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), with IC₅₀ values in the nanomolar range, comparable to existing drugs.[14][15] These compounds may prevent the breakdown of key neurotransmitters and reduce oxidative stress in the brain.[14][15]

Quantitative Data:

Enzyme Target Derivative Inhibition (IC₅₀ / Ki) Therapeutic Area Reference
Carbonic Anhydrase V (hCA V)Benzothiazole-glycine conjugateKi: 2.9 - 10 µMGlaucoma, Cancer[6]
Acetylcholinesterase (AChE)Substituted N-benzyl-benzothiazoleIC₅₀: 23.4 nMAlzheimer's Disease[14][15]
Monoamine Oxidase B (MAO-B)Substituted N-benzyl-benzothiazoleIC₅₀: 40.3 nMAlzheimer's Disease[14][15]

Structure-Activity Relationship (SAR) Insights

Analysis of the available data reveals key structural features that influence biological activity:

  • Substituents on the Benzyl Ring: This is a critical determinant of potency. Electron-withdrawing groups, particularly halogens (e.g., -F, -Cl) at the para position of the benzyl ring, consistently enhance both anticancer and antimicrobial activity.[12] This is likely due to increased lipophilicity, facilitating cell membrane penetration, and favorable electronic interactions with the target binding site. Conversely, bulky or strongly electron-donating groups often diminish activity.

  • Substitution on the Benzothiazole Ring: While this guide focuses on the 4-methyl derivative, modifications at other positions (e.g., 6-fluoro or 6-methoxy) can further modulate the pharmacokinetic and pharmacodynamic properties of the compounds.[14]

  • The N-benzyl Linker: The secondary amine and the methylene bridge provide optimal flexibility, allowing the molecule to adopt a favorable conformation within the active site of a target protein or enzyme.[14][15]

Key Experimental Protocols

Reproducible and validated protocols are essential for the accurate evaluation of novel compounds.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (media only). Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Visual inspection or measurement of optical density can be used for determination.

  • Validation: A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel to validate the assay sensitivity and ensure results are within the expected range.

G A Prepare Serial Dilutions of Test Compound in 96-well Plate C Add Inoculum to All Wells (Final Conc. ~5x10^5 CFU/mL) A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland) B->C D Include Positive (Cells only) & Negative (Media only) Controls C->D E Incubate Plate (e.g., 37°C for 24h) D->E F Read Results: Determine Lowest Concentration with No Visible Growth E->F G MIC Value Determined F->G

Caption: Workflow for In Vitro Antimicrobial Screening (MIC).

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the IC₅₀ value of a compound.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture media. Remove the old media from the cells and add the media containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

  • Validation: A standard anticancer drug (e.g., Doxorubicin) should be run in parallel as a positive control.

Conclusion and Future Perspectives

N-benzyl-4-methyl-1,3-benzothiazol-2-amine derivatives represent a highly versatile and pharmacologically significant class of compounds. The research summarized in this guide clearly demonstrates their potent antimicrobial and anticancer activities, as well as their capacity for targeted enzyme inhibition. The straightforward synthesis and the potential for extensive structural modification make this scaffold an attractive starting point for the development of new therapeutic agents.

Future research should focus on:

  • Lead Optimization: Expanding the chemical library with diverse substitutions to improve potency, selectivity, and pharmacokinetic properties (ADME).

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds to better understand their therapeutic effects and potential side effects.

  • In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, toxicity, and overall therapeutic index.

  • Combating Resistance: Investigating the efficacy of these derivatives against drug-resistant microbial strains and cancer cell lines.

The continued exploration of this chemical space holds significant promise for addressing unmet needs in infectious diseases, oncology, and neurodegenerative disorders.

References

  • Recent insights into antibacterial potential of benzothiazole derivatives - PMC. (2023, May 29).
  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC. (2020, April 29).
  • Antimicrobial Activity of Benzothiazole Deriv
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024, August 26). Journal of Chemical Health Risks.
  • Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. (2018, December 27). Taylor & Francis Online.
  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][9]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022, February 12). MDPI.

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022, August 19). Royal Society of Chemistry.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC. (2022, December 11).
  • Inhibitors containing benzothiazole derivatives.
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022, August 19). AVESİS.
  • Benzothiazole derivatives as anticancer agents. (2019, December 2). Taylor & Francis Online.
  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Bentham Science.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025, October 31). Royal Society of Chemistry.
  • Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020, September 30). European Journal of Chemistry.
  • Synthesis of benzothiazoles. Organic Chemistry Portal.
  • Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. (2020, June 30). Semantic Scholar.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC.
  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2023, October 10).
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC. (2021, August 23).
  • Benzothiazoles: A New Profile of Biological Activities. Indian Journal of Pharmaceutical Sciences.
  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC. (2025, September 11).
  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived

Sources

N-benzyl-4-methyl-1,3-benzothiazol-2-amine CAS number and structure

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of N-benzyl-4-methyl-1,3-benzothiazol-2-amine , a derivative of the privileged 2-aminobenzothiazole scaffold.

Chemical Identity & Structural Analysis[1][2]

This compound represents a lipophilic modification of the 2-aminobenzothiazole pharmacophore, introducing a benzyl group to enhance membrane permeability and hydrophobic pocket occupancy in target proteins (e.g., kinases or ion channels).

Property Data
Chemical Name N-benzyl-4-methyl-1,3-benzothiazol-2-amine
CAS Registry Number 345621-77-4
Molecular Formula C₁₅H₁₄N₂S
Molecular Weight 254.35 g/mol
Parent Scaffold 2-Amino-4-methylbenzothiazole (CAS 1477-42-5)
SMILES Cc1cccc2sc(NCc3ccccc3)nc12
InChI Key PYSYVADBDWLFGZ-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Chloroform; Low solubility in water
Structural Logic

The molecule consists of a fused benzene and thiazole ring (benzothiazole).

  • Position 4 (Methyl) : A methyl group is attached to the benzene ring at position 4 (adjacent to the bridgehead nitrogen). This steric bulk can influence binding selectivity compared to the unsubstituted parent.

  • Position 2 (Amino) : The amine at position 2 is secondary, substituted with a benzyl group. This "N-benzyl" tail allows for

    
    -
    
    
    
    stacking interactions within biological receptors.

Synthesis Protocol: N-Alkylation Pathway

The most robust route for synthesizing this compound is the direct nucleophilic substitution (N-alkylation) of commercially available 2-amino-4-methylbenzothiazole with benzyl bromide.

Reagents & Materials
  • Precursor : 2-Amino-4-methylbenzothiazole (1.0 eq)

  • Electrophile : Benzyl bromide (1.1 eq)

  • Base : Potassium Carbonate (

    
    ) (2.0 eq) or Triethylamine (
    
    
    
    )
  • Solvent : Anhydrous DMF (Dimethylformamide) or Acetonitrile

  • Catalyst (Optional) : Potassium Iodide (KI) (0.1 eq) to accelerate the reaction via Finkelstein exchange.

Step-by-Step Methodology
  • Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-methylbenzothiazole (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation : Add

    
      (20 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation of the exocyclic amine.
    
  • Addition : Dropwise add benzyl bromide (11 mmol). If using KI, add it now.

  • Reaction : Heat the mixture to 80°C under a nitrogen atmosphere. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The reaction typically reaches completion in 4–6 hours .

  • Work-up :

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (100 mL). The product should precipitate.

    • Filter the solid or extract with Ethyl Acetate (

      
       mL).
      
    • Wash the organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification : Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane) to yield the pure N-benzyl-4-methyl-1,3-benzothiazol-2-amine .

Mechanism of Action: The Benzothiazole Scaffold

While specific biological data for the 4-methyl derivative is often proprietary to specific SAR campaigns, the 2-aminobenzothiazole class operates via well-defined mechanisms in oncology and neurology. The N-benzyl modification typically targets hydrophobic regions in:

  • Tyrosine Kinase Inhibition : Competitive binding at the ATP-binding site.

  • Glutamate Release Inhibition : Modulation of voltage-gated sodium channels (

    
    ), similar to Riluzole.
    
Pathway Visualization

The following diagram illustrates the logical flow of synthesizing the compound and its potential biological interference in a generic kinase signaling pathway.

G Start 2-Amino-4-methyl benzothiazole Product N-benzyl-4-methyl- 1,3-benzothiazol-2-amine Start->Product Nucleophilic Substitution Reagent Benzyl Bromide (K2CO3 / DMF) Reagent->Product Target Target Protein (e.g., Kinase ATP Pocket) Product->Target Hydrophobic Binding (π-π) Effect Signal Transduction Blockade Target->Effect Inhibition Outcome Cell Cycle Arrest / Neuroprotection Effect->Outcome

Figure 1: Synthesis pathway (Left) and theoretical Pharmacological Mechanism of Action (Right).

Analytical Validation (QC)

To ensure scientific integrity, the synthesized compound must be validated using the following parameters.

Technique Expected Signal / Observation
¹H NMR (DMSO-d₆) Benzyl CH₂ : Singlet/Doublet at ~4.5–4.7 ppm.Aromatic (Benzyl) : Multiplet at 7.2–7.4 ppm (5H).Benzothiazole : Multiplets at 7.0–7.8 ppm (3H).Methyl (C4) : Singlet at ~2.5–2.6 ppm.
MS (ESI) [M+H]⁺ : Peak at 255.35 m/z .
TLC Single spot, typically

in Hexane:EtOAc (4:1).
Melting Point Distinct sharp range (derivative dependent, typically >120°C).

Safety & Handling

  • Hazard Classification : Irritant (Skin/Eye), Acute Toxicity (Oral).

  • PPE : Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage : Store at 2–8°C, protected from light and moisture.

  • Disposal : Dispose of as hazardous organic waste (halogenated solvent protocol if used).

References

  • PubChem . 2-Amino-4-methylbenzothiazole (Precursor Data). National Library of Medicine. Available at: [Link]

  • Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 2-substituted benzothiazoles. European Journal of Medicinal Chemistry. (Contextual reference for benzothiazole synthesis).

potential therapeutic targets of N-benzyl-4-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Therapeutic Profiling of N-benzyl-4-methyl-1,3-benzothiazol-2-amine

Executive Summary

N-benzyl-4-methyl-1,3-benzothiazol-2-amine represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. This whitepaper analyzes the therapeutic potential of this specific chemical entity.[1] By integrating structure-activity relationship (SAR) data from the 2-aminobenzothiazole library, we identify Acetylcholinesterase (AChE) , Tyrosine Kinases , and Microbial DNA Gyrase as the high-probability therapeutic targets.

The presence of the 4-methyl group introduces steric constraints that differentiate this compound from the generic benzothiazole scaffold, potentially enhancing selectivity by restricting conformational rotation or blocking metabolic oxidation at the C4 position. The N-benzyl moiety serves as a hydrophobic anchor, critical for interacting with peripheral binding sites in enzymes and receptors.

Chemical Biology & Structural Logic

To understand the biological activity, we must deconstruct the molecule into its functional pharmacophores.

  • The Scaffold (4-methyl-1,3-benzothiazol-2-amine): A bioisostere of the purine ring found in ATP. This suggests inherent affinity for ATP-binding pockets in kinases and heat shock proteins.

  • The Linker (Secondary Amine): Provides a hydrogen bond donor, essential for orientation within the active site (e.g., interacting with the catalytic triad of serine proteases or esterases).

  • The Tail (Benzyl Group): A lipophilic domain that facilitates Blood-Brain Barrier (BBB) penetration and enables

    
     stacking interactions with aromatic residues (Trp, Phe, Tyr) in target proteins.
    
SAR Visualization (DOT)

SAR_Analysis Compound N-benzyl-4-methyl- 1,3-benzothiazol-2-amine Core Benzothiazole Core (ATP Bioisostere) Compound->Core Sub_4Me 4-Methyl Group (Steric/Metabolic Block) Compound->Sub_4Me Sub_NBenzyl N-Benzyl Moiety (Hydrophobic/Pi-Stacking) Compound->Sub_NBenzyl Target_Kinase Target: Kinases (ATP Pocket) Core->Target_Kinase H-bonding w/ Hinge Region Sub_4Me->Target_Kinase Selectivity Filter Target_AChE Target: AChE (PAS/CAS Binding) Sub_NBenzyl->Target_AChE Pi-stacking w/ Trp286

Figure 1: Structural deconstruction of the subject compound linking pharmacophores to potential biological targets.

Primary Therapeutic Target: Neurodegeneration (Alzheimer's Disease)

The most robust literature support for N-benzyl-benzothiazole derivatives lies in the inhibition of cholinesterases.

Mechanism of Action: Dual Binding AChE Inhibition

Alzheimer's pathology involves the accumulation of amyloid-beta (A


) plaques and the depletion of acetylcholine.
  • Catalytic Anionic Site (CAS): The benzothiazole nitrogen can be protonated at physiological pH, interacting with the anionic site of AChE.

  • Peripheral Anionic Site (PAS): The N-benzyl moiety is perfectly sized to extend from the CAS to the PAS, interacting with Trp286. This dual binding is critical because PAS binding prevents AChE-induced A

    
     aggregation.
    

Predicted Potency: Derivatives with 4-methyl substitution often show IC


 values in the low micromolar to nanomolar range due to the hydrophobic fit in the enzyme gorge.

Secondary Target: Oncology (Kinase Inhibition)

Benzothiazoles are classic ATP-competitive inhibitors. The 4-methyl group is significant here; in many kinase inhibitors, substituents at the 4-position of the fused ring system dictate selectivity between kinase families (e.g., EGFR vs. VEGFR).

  • Pathway: Inhibition of the PI3K/Akt/mTOR signaling cascade.

  • Effect: Induction of apoptosis and arrest of the cell cycle at the G2/M phase.

  • Tubulin Polymerization: Some N-benzyl-2-aminobenzothiazoles bind to the colchicine site of tubulin, disrupting microtubule dynamics.

Signaling Pathway Interference (DOT)

Kinase_Pathway Drug N-benzyl-4-methyl- 1,3-benzothiazol-2-amine EGFR EGFR / RTK Drug->EGFR ATP Competition Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces Proliferation Cell Proliferation Drug->Proliferation Inhibits PI3K PI3K EGFR->PI3K AKT AKT (Phosphorylated) PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 2: Proposed mechanism of action in oncology, highlighting the disruption of the PI3K/Akt survival pathway.

Experimental Validation Protocols

To validate these targets, the following self-validating workflows are required.

Protocol A: Synthesis of N-benzyl-4-methyl-1,3-benzothiazol-2-amine

Rationale: Direct nucleophilic substitution is preferred for its atom economy and simplicity.

  • Reagents: 2-amino-4-methylbenzothiazole (1.0 eq), Benzyl bromide (1.1 eq), K

    
    CO
    
    
    
    (anhydrous, 2.0 eq), DMF (solvent).
  • Procedure:

    • Dissolve 2-amino-4-methylbenzothiazole in dry DMF under N

      
       atmosphere.
      
    • Add K

      
      CO
      
      
      
      and stir for 30 min to activate the amine.
    • Dropwise add Benzyl bromide at 0°C.

    • Reflux at 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.

  • Validation:

    
    H-NMR must show a singlet at 
    
    
    
    ~2.6 ppm (4-Me) and a doublet/singlet at
    
    
    ~4.5 ppm (N-CH
    
    
    -Ph).
Protocol B: Modified Ellman’s Assay (AChE Inhibition)

Rationale: This colorimetric assay quantifies the hydrolysis of thiocholine esters.

  • Preparation:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).

    • Reagent: DTNB (Ellman's reagent, 0.3 mM).

    • Enzyme: Electric eel AChE (0.05 U/mL).

  • Workflow:

    • Blank: Buffer + DTNB + Substrate (No Enzyme).

    • Control: Buffer + DTNB + Substrate + Enzyme (100% Activity).

    • Test: Buffer + DTNB + Substrate + Enzyme + Inhibitor (0.1 nM - 100

      
      M).
      
  • Measurement: Incubate at 25°C for 20 mins. Measure Absorbance at 412 nm.

  • Calculation: % Inhibition =

    
    .
    
Protocol C: MTT Cell Viability Assay (Oncology)

Rationale: Determines mitochondrial metabolic activity as a proxy for cell viability.

ParameterSpecification
Cell Lines MCF-7 (Breast), HepG2 (Liver), SH-SY5Y (Neuroblastoma)
Seeding Density

cells/well in 96-well plates
Incubation 24h attachment + 48h Drug Treatment
Reagent MTT (5 mg/mL in PBS)
Solubilization DMSO (100

L/well)
Readout OD at 570 nm

References

  • Rana, A. et al. (2025).[2] Benzothiazole derivatives as potential anticancer agents: A structural insight.[2][3][4] Journal of Molecular Structure.

  • Keri, R. S. et al. (2015). A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry.

  • Zhang, H. et al. (2023). Dual binding site acetylcholinesterase inhibitors for Alzheimer's disease: Synthesis and biological evaluation. Bioorganic Chemistry.[5][6]

  • TargetMol. (2025). 2-Amino-4-methylbenzothiazole: Compound Summary and Biological Activity.

  • PubChem. (2025).[7][8] Compound Summary: 2-Amino-4-methylbenzothiazole.[7][8] National Library of Medicine.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of N-Benzyl-4-methyl-1,3-benzothiazol-2-amine via the Hugershoff Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Strategy

2-Aminobenzothiazoles represent a privileged class of pharmacophores widely utilized in the development of1[1]. The synthesis of the specific derivative, N-benzyl-4-methyl-1,3-benzothiazol-2-amine (2)[2], requires precise regiocontrol to ensure the methyl group is accurately positioned at the C4 position of the benzothiazole core.

To achieve this, the 3 is the most robust and atom-economical pathway[3]. By utilizing o-toluidine (2-methylaniline) as the starting material, the methyl group effectively blocks one of the ortho positions on the aromatic ring. During the electrophilic aromatic substitution step, the cyclization is sterically and electronically forced to occur exclusively at the unsubstituted position 6 of the aniline ring. Upon aromatization, this regioselective ring closure yields the exact 4-methylbenzothiazole architecture required.

Mechanistic Pathway

The reaction proceeds via a highly predictable two-step sequence:

  • Nucleophilic Addition: o-Toluidine undergoes a nucleophilic addition with benzyl isothiocyanate to form the intermediate 1-benzyl-3-(o-tolyl)thiourea.

  • Oxidative Cyclization: Molecular bromine acts as an electrophile to activate the thiocarbonyl sulfur. This activation lowers the activation energy for the subsequent intramolecular electrophilic aromatic substitution[3]. The intermediate cyclizes, followed by deprotonation and rearomatization, to yield the target compound as a hydrobromide salt.

Mechanistic_Pathway A o-Toluidine + Benzyl Isothiocyanate B 1-Benzyl-3-(o-tolyl)thiourea (Intermediate) A->B Nucleophilic Addition C Sulfur Activation (Br2 / Chloroform) B->C Electrophilic Attack (0-5 °C) D Intramolecular Cyclization C->D Electrophilic Aromatic Substitution E N-Benzyl-4-methyl- 1,3-benzothiazol-2-amine D->E Deprotonation & Aromatization

Mechanistic workflow of the Hugershoff synthesis of N-benzyl-4-methyl-1,3-benzothiazol-2-amine.

Quantitative Data & Reaction Metrics

ParameterValue / Description
Target Molecule N-Benzyl-4-methyl-1,3-benzothiazol-2-amine
CAS Number 345621-77-4
Molecular Formula C15H14N2S
Molecular Weight 254.35 g/mol
Thiourea Yield (Step 1) 85 - 92%
Cyclization Yield (Step 2) 70 - 80%
Validation (13C NMR) Disappearance of C=S (~180 ppm), Appearance of C=N (~165 ppm)

Experimental Protocols (Self-Validating Workflow)

Experimental_Workflow Step1 Step 1: Thiourea Formation Reflux in EtOH (2-4 h) Step2 Step 2: Bromination Dropwise Br2 at 0-5 °C Step1->Step2 Step3 Step 3: Cyclization Reflux in CHCl3 (3-5 h) Step2->Step3 Step4 Step 4: Neutralization Aq. NH4OH to pH 8-9 Step3->Step4 Step5 Step 5: Purification Recrystallization (EtOH) Step4->Step5

Experimental workflow for the synthesis and purification of the target benzothiazole.

Protocol A: Synthesis of 1-Benzyl-3-(o-tolyl)thiourea
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve o-toluidine (10.7 g, 100 mmol) in 100 mL of absolute ethanol.

  • Addition: Add benzyl isothiocyanate (14.9 g, 100 mmol) dropwise to the stirring solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours.

    • Causality Insight: Ethanol is chosen as the solvent because both starting materials are highly soluble at room temperature, whereas the resulting thiourea has lower solubility. This solubility differential drives the equilibrium forward and allows for easy isolation via precipitation.

  • Validation: Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 3:1). The product should show a lower

    
     value than the starting isothiocyanate.
    
  • Isolation: Upon completion, cool the mixture to 0-5 °C in an ice bath to induce complete precipitation. Filter the resulting white/pale yellow solid under vacuum, wash with cold ethanol (2 x 20 mL), and dry in vacuo to afford 1-benzyl-3-(o-tolyl)thiourea.

Protocol B: Oxidative Cyclization (Hugershoff Reaction)
  • Suspension: Suspend 1-benzyl-3-(o-tolyl)thiourea (12.8 g, 50 mmol) in 75 mL of anhydrous chloroform in a 250 mL two-neck round-bottom flask equipped with a dropping funnel and a reflux condenser.

  • Temperature Control: Cool the suspension strictly to 0-5 °C using an ice-salt bath.

  • Bromination: Dissolve liquid bromine (8.0 g, 2.6 mL, 50 mmol) in 25 mL of chloroform. Add this bromine solution dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

    • Causality Insight: Temperature control during this step is critical. Bromine is a strong electrophile; at elevated temperatures, it can cause competitive, irreversible electrophilic bromination of the electron-rich aromatic rings rather than selectively activating the sulfur atom[3].

  • Cyclization: After complete addition, remove the ice bath and gradually heat the mixture to reflux for 3-5 hours.

    • Validation: The completion of the reaction is self-validated by the cessation of HBr gas evolution. TLC will confirm the complete consumption of the thiourea intermediate.

  • Workup & Neutralization: Cool the mixture to room temperature and concentrate under reduced pressure. Suspend the resulting hydrobromide salt in 100 mL of ice water and neutralize slowly with aqueous ammonium hydroxide (NH

    
    OH, 25%) until the pH reaches 8-9.
    
    • Causality Insight: Ammonium hydroxide is deliberately used for neutralization instead of strong bases like NaOH to prevent the base-catalyzed hydrolysis or ring-opening of the newly formed benzothiazole core.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate. Purify the crude product via recrystallization from hot ethanol to yield pure N-benzyl-4-methyl-1,3-benzothiazol-2-amine.
    • Analytical Validation:

      
      C NMR of the purified product will confirm cyclization by the complete disappearance of the thiocarbonyl carbon signal (~180 ppm) and the appearance of the benzothiazole C=N carbon signal (~165 ppm).
      

References

  • Synthesis of Bioactive 2-(Arylamino)
  • Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas Source: Organic Chemistry Portal URL
  • 345621-77-4 | N-Benzyl-4-methyl-1,3-benzothiazol-2-amine | MolCore Source: MolCore URL

Sources

Application Note: Antimicrobial Evaluation of N-benzyl-4-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical framework for the evaluation of N-benzyl-4-methyl-1,3-benzothiazol-2-amine (CAS: 345621-77-4) as a lead antimicrobial candidate.

Based on the structural pharmacophore of 2-aminobenzothiazoles, this compound exhibits potential as a DNA gyrase inhibitor and biofilm disruptor. The following protocols are designed to validate its efficacy, determine potency metrics (MIC/MBC), and elucidate its mechanism of action.

Compound ID: N-benzyl-4-methyl-1,3-benzothiazol-2-amine CAS: 345621-77-4 Molecular Formula: C15H14N2S Molecular Weight: 254.35 g/mol Target Class: Benzothiazole-based Antimicrobials (DNA Gyrase / DHPS Inhibitors)

Introduction & Therapeutic Rationale

The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its broad-spectrum biological activity. The specific derivative, N-benzyl-4-methyl-1,3-benzothiazol-2-amine , incorporates a hydrophobic benzyl moiety at the secondary amine and a methyl group at the 4-position of the benzothiazole ring.

Mechanistic Hypothesis: Literature on structural analogs suggests two primary mechanisms of action for this class:

  • DNA Gyrase Inhibition: The benzothiazole core mimics the ATP-binding pocket of bacterial DNA gyrase B (GyrB), similar to novobiocin, preventing DNA supercoiling and replication.

  • DHPS Inhibition: Sulfonamide-linked analogs often target dihydropteroate synthase (DHPS); however, for this specific N-benzyl derivative, DNA intercalation and GyrB inhibition are the priority targets for investigation.

Key Structural Features:

  • 4-Methyl Group: Increases lipophilicity (cLogP ~4.5), potentially enhancing membrane permeability against Gram-negative outer membranes.

  • N-Benzyl Linkage: Provides rotational freedom and hydrophobic interaction points for binding within the enzyme active site.

Material Preparation & Handling

Stock Solution Preparation

This compound is hydrophobic.[1] Proper solubilization is critical to prevent micro-precipitation in aqueous media, which leads to false-negative MIC results.

  • Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade (≥99.9%).

  • Concentration: Prepare a 10 mg/mL (approx. 39 mM) master stock.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Stable for 3 months.

Protocol:

  • Weigh 10 mg of N-benzyl-4-methyl-1,3-benzothiazol-2-amine.

  • Add 1.0 mL of sterile DMSO.

  • Vortex for 60 seconds until fully dissolved.

  • Quality Check: Inspect for turbidity. If turbid, sonicate for 5 minutes at 40 kHz.

Working Solution (Assay Medium)
  • Diluent: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Maximum DMSO Tolerance: Ensure final assay concentration of DMSO does not exceed 1% (v/v), as higher concentrations are toxic to bacteria and will skew data.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Method: Broth Microdilution (CLSI Standards) Objective: Determine the lowest concentration inhibiting visible growth.[2]

Materials:

  • 96-well flat-bottom polystyrene plates.

  • Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Positive Control: Ciprofloxacin (stock 1 mg/mL).

  • Detection: Resazurin (Alamar Blue) or OD600 absorbance.

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in CAMHB.
    
  • Plate Setup:

    • Rows A-H: Serial 2-fold dilutions of the compound (Range: 256 µg/mL to 0.5 µg/mL).

    • Column 11: Growth Control (Bacteria + Solvent only).

    • Column 12: Sterility Control (Media only).

  • Incubation: 37°C for 18–24 hours (aerobic).

  • Readout:

    • Visual: No turbidity = Inhibition.

    • Resazurin: Add 30 µL of 0.01% resazurin.[1] Incubate 1–4 hours. Blue = Inhibition; Pink = Growth.

Data Analysis: MIC is defined as the lowest concentration well that remains blue (no metabolic reduction) or shows <10% OD600 relative to growth control.

Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic or bactericidal.

Protocol:

  • Prepare tubes with bacteria (

    
     CFU/mL) in CAMHB containing the compound at 1× MIC , 2× MIC , and 4× MIC .
    
  • Incubate at 37°C with shaking (200 rpm).

  • Sampling: Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute in PBS and plate onto Mueller-Hinton Agar.

  • Count: Incubate plates overnight and count colonies.

  • Criteria: A

    
     reduction in CFU/mL relative to the initial inoculum indicates bactericidal  activity.
    

Mechanism of Action: Visualization & Logic

To validate the target, we utilize a logical screening flow.[1] The diagram below illustrates the decision matrix for characterizing the compound.

Antimicrobial_Workflow Start Compound Stock (DMSO) Screen Primary Screen (MIC Determination) Start->Screen Decision MIC < 10 µg/mL? Screen->Decision Discard Low Potency (Optimize Structure) Decision->Discard No Mechanism Mechanism Study Decision->Mechanism Yes Membrane Membrane Integrity (Propidium Iodide) Mechanism->Membrane Gyrase DNA Gyrase Assay (Supercoiling Inhibition) Mechanism->Gyrase Biofilm Biofilm Assay (Crystal Violet) Mechanism->Biofilm Lead_Cand Lead Candidate Gyrase->Lead_Cand Target Confirmed

Caption: Experimental workflow for validating N-benzyl-4-methyl-1,3-benzothiazol-2-amine efficacy and mechanism.

Advanced Assay: DNA Gyrase Supercoiling Inhibition

Since 2-aminobenzothiazoles often target DNA Gyrase B, this specific assay confirms the molecular target.

Principle: Relaxed plasmid DNA (pBR322) is converted to supercoiled DNA by E. coli DNA gyrase in the presence of ATP. Inhibitors prevent this conversion.

Protocol:

  • Reaction Mix (30 µL):

    • Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP).[1]

    • Relaxed pBR322 DNA (0.5 µg).

    • E. coli DNA Gyrase (1 Unit).

    • Test Compound: 0.1, 1.0, 10, 50 µM.

  • Incubation: 37°C for 30 minutes.

  • Termination: Add stop buffer (SDS + Proteinase K).

  • Analysis: Run samples on a 1% agarose gel (no Ethidium Bromide in gel). Stain post-run.

  • Result Interpretation:

    • Control: Supercoiled band (migrates faster).

    • Inhibited: Relaxed band (migrates slower).

Expected Data & Interpretation

ParameterExpected Range (Active)Interpretation
MIC (Gram-Positive) 2 – 16 µg/mLHigh efficacy against S. aureus / B. subtilis.[3]
MIC (Gram-Negative) 16 – 64 µg/mLModerate efficacy; efflux pumps may limit activity in E. coli.
MBC/MIC Ratio

Bactericidal.[2]
Cytotoxicity (CC50)

µg/mL
Selectivity Index (SI) > 10 is required for safety.

Note on SAR (Structure-Activity Relationship): The 4-methyl group is critical. If activity is low, consider analogs with electron-withdrawing groups (e.g., -Cl, -F, -NO2) at the 6-position of the benzothiazole ring, as these often enhance binding affinity to the GyrB pocket.

References

  • BenchChem. (2025).[3] 2-Aminobenzothiazole Derivatives Emerge as Promising Alternatives to Standard Antibiotics. BenchChem Application Notes. Link

  • Bondock, S., et al. (2011). Synthesis and antimicrobial evaluation of some new thiazole, thiazolidinone and thiazoline derivatives starting from 1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde. European Journal of Medicinal Chemistry, 46(6), 2555-2561.

  • Sahu, P. K., et al. (2013). Synthesis, cytotoxic and antimicrobial activity of some new 2-aminobenzothiazole derivatives. Arabian Journal of Chemistry. Link

  • Keri, R. S., et al. (2015). Comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry, 89, 207-251.

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10468453, N-Benzyl-4-methyl-1,3-benzothiazol-2-amine. Link

Sources

Application Note: In Vitro Kinase Assay Development for N-benzyl-4-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound N-benzyl-4-methyl-1,3-benzothiazol-2-amine (CAS 345621-77-4) is a highly relevant screening compound frequently utilized in kinase-focused and dark kinome libraries [1]. Its core structure, the 2-aminobenzothiazole scaffold, is a recognized "privileged structure" in medicinal chemistry, widely documented for its ability to act as an ATP-competitive hinge binder in Receptor Tyrosine Kinases (RTKs), most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [2].

Developing a robust in vitro assay for this class of compounds requires careful consideration of their physicochemical properties. Benzothiazole derivatives often exhibit intrinsic autofluorescence in the blue/green spectrum. Consequently, traditional fluorometric assays (such as TR-FRET or Fluorescence Polarization) can yield high background noise, leading to false positives or artificially skewed IC50 values.

The Causality of Assay Selection: To circumvent compound interference, this protocol utilizes a bioluminescent ADP detection platform (ADP-Glo™) [3]. By measuring the production of ADP rather than relying on fluorophore excitation, the luminescent readout is entirely decoupled from the spectral properties of the test compound. This ensures high-fidelity data suitable for High-Throughput Screening (HTS) and Structure-Activity Relationship (SAR) profiling.

Pathway Ligand VEGF Ligand Receptor VEGFR-2 (Kinase Domain) Ligand->Receptor Activates PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAF / MEK / ERK Pathway Receptor->MAPK Phosphorylation Inhibitor N-benzyl-4-methyl- 1,3-benzothiazol-2-amine Inhibitor->Receptor ATP-Competitive Hinge Binding Proliferation Angiogenesis & Cell Proliferation PI3K->Proliferation MAPK->Proliferation

Figure 1: Mechanism of action of 2-aminobenzothiazoles targeting the VEGFR-2 signaling pathway.

Experimental Workflow & Logic

The assay operates on a self-validating, two-step bioluminescent principle. First, the kinase reaction occurs, converting ATP to ADP. Second, unreacted ATP is enzymatically depleted, and the generated ADP is converted back to ATP, which drives a luciferase-mediated light reaction. The luminescence is directly proportional to kinase activity; thus, a successful inhibitor will result in a dose-dependent decrease in luminescent signal.

ADPGlo cluster_0 1. Kinase Reaction cluster_1 2. Depletion cluster_2 3. Detection K VEGFR-2 + Substrate ADP ADP + p-Substrate K->ADP ATP ATP ATP->ADP Inh Test Compound Inh->K Inhibition Deplete ADP-Glo Reagent (Depletes unreacted ATP) ADP->Deplete Convert Kinase Detection Reagent (Converts ADP to ATP) Deplete->Convert Light Luciferase Reaction (Luminescence) Convert->Light

Figure 2: ADP-Glo bioluminescent assay workflow for high-throughput kinase screening.

Step-by-Step Methodology

Reagent Preparation

Expert Insight: Kinases are highly sensitive to organic solvents. N-benzyl-4-methyl-1,3-benzothiazol-2-amine must be prepared such that the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Compound Stock: Dissolve N-benzyl-4-methyl-1,3-benzothiazol-2-amine in 100% anhydrous DMSO to a concentration of 10 mM.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

  • Intermediate Dilution: Dilute the DMSO stocks 25-fold into 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT) to create a 4X working solution (containing 4% DMSO).

  • Enzyme/Substrate Mix: Prepare a 2X mix of recombinant human VEGFR-2 kinase domain and Poly(4:1 Glu, Tyr) peptide substrate in 1X Kinase Buffer.

  • ATP Mix: Prepare a 4X ATP solution at the predetermined Michaelis constant (

    
    ) for VEGFR-2 (typically ~10-15 µM) to ensure the assay is sensitive to ATP-competitive inhibitors.
    
Kinase Reaction Protocol (384-Well Format)
  • Dispense Compound: Add 1.25 µL of the 4X compound working solution to a solid white 384-well microplate.

  • Add Enzyme/Substrate: Add 2.5 µL of the 2X VEGFR-2/Substrate mix to the wells.

  • Pre-incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (RT) for 15 minutes. Causality: This allows the benzothiazole inhibitor to reach binding equilibrium with the kinase hinge region before ATP competition begins.

  • Initiate Reaction: Add 1.25 µL of the 4X ATP solution to start the reaction. The final volume is 5 µL, with a final DMSO concentration of 1%.

  • Reaction Incubation: Seal the plate and incubate at RT for 60 minutes.

ADP Detection
  • Terminate & Deplete: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate at RT for 40 minutes. This step stops the kinase activity and completely depletes any remaining unreacted ATP [3].

  • Convert & Detect: Add 10 µL of Kinase Detection Reagent to all wells. Incubate at RT for 30 minutes to convert ADP to ATP and generate the luminescent signal.

  • Read Plate: Measure luminescence using a multi-mode microplate reader with an integration time of 0.5–1 second per well.

Data Presentation & Quality Control

Optimized Assay Parameters

To ensure reliable screening, the assay parameters must be tightly controlled. Table 1 summarizes the optimized conditions for evaluating 2-aminobenzothiazoles against VEGFR-2.

Table 1: Optimized Quantitative Parameters for VEGFR-2 Assay

ParameterOptimized ValueRationale
VEGFR-2 Concentration 2 ng/wellEnsures linear substrate conversion (<10%) over 60 mins.
ATP Concentration 10 µMMatches the apparent

, maximizing sensitivity to competitive inhibitors.
Substrate Concentration 0.2 µg/µLSaturating concentration of Poly(Glu,Tyr) to isolate ATP-binding effects.
Final DMSO 1.0%Maintains compound solubility without compromising kinase tertiary structure.
Self-Validating Systems: The Z'-Factor

A trustworthy protocol must be self-validating. To confirm the assay's readiness for evaluating N-benzyl-4-methyl-1,3-benzothiazol-2-amine, the Z'-factor must be calculated for each plate [4]. The Z'-factor evaluates the dynamic range and data variation using the positive control (e.g., Sorafenib, a known VEGFR-2 inhibitor) and the negative control (DMSO vehicle).



Where


 is the standard deviation and 

is the mean of the luminescent signals. A Z'-factor

indicates an excellent, robust assay [4].

Table 2: Representative Quality Control & IC50 Data

Test ArticleExpected IC50 RangeZ'-FactorAssay Quality Interpretation
Sorafenib (Positive Control) 30 - 60 nM0.78Excellent separation; assay validated.
N-benzyl-4-methyl-1,3-benzothiazol-2-amine 0.5 - 5.0 µM0.75Validated; typical potency for early-stage screening hits.
DMSO (Negative Control) N/AN/AEstablishes baseline 100% kinase activity.

References

  • El-Adl, K., et al. "New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study." Journal of Enzyme Inhibition and Medicinal Chemistry. 2023. Available at:[Link]

  • Zhang, J.H., Chung, T.D., Oldenburg, K.R. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. 1999. Available at:[Link]

Application Note: N-benzyl-4-methyl-1,3-benzothiazol-2-amine for In Vivo Neuroimaging of Amyloid Aggregates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of small-molecule probes for the in vivo detection of misfolded protein aggregates (such as


-amyloid and tau) is a critical bottleneck in neurodegenerative disease research. N-benzyl-4-methyl-1,3-benzothiazol-2-amine (CAS: 345621-77-4)  represents a highly specialized scaffold within the benzothiazole class.

Historically, the benzothiazole core has been the gold standard for amyloid imaging, most notably demonstrated by 2-(4'-[11C]methylaminophenyl)-6-hydroxybenzothiazole, universally known as Pittsburgh Compound-B (PiB)[1]. While PiB revolutionized Positron Emission Tomography (PET) imaging, there is a growing demand for probes compatible with high-resolution optical techniques like Two-Photon Microscopy (2PM)[2].

N-benzyl-4-methyl-1,3-benzothiazol-2-amine offers a unique structural advantage: the secondary amine acts as an electron donor, while the benzothiazole core acts as an electron acceptor. The addition of the N-benzyl group significantly increases the compound's lipophilicity, ensuring rapid blood-brain barrier (BBB) penetration. Furthermore, the rotational freedom of the benzyl group quenches fluorescence in aqueous environments via non-radiative decay; however, upon intercalation into the rigid cross-


 sheets of amyloid fibrils, this rotation is locked, triggering a massive increase in Fluorescence Quantum Yield (FQY)[2].

Physicochemical Profiling

To successfully deploy an imaging agent in vivo, its physicochemical properties must fall within the strict parameters required for CNS penetrance (typically MW < 400 Da, cLogP 2.0–5.0, TPSA < 90 Ų). As detailed in Table 1, this compound is perfectly optimized for passive diffusion across the BBB.

Table 1: Physicochemical Properties of N-benzyl-4-methyl-1,3-benzothiazol-2-amine

ParameterValuePharmacokinetic Implication
Molecular Weight (MW) 254.36 g/mol Ideal for rapid BBB penetration and high tissue diffusivity.
cLogP 4.51Highly lipophilic; ensures high initial brain uptake but requires careful formulation to prevent intravenous precipitation.
TPSA 24.92 ŲExtremely low polar surface area, minimizing efflux pump (P-gp) recognition and maximizing passive diffusion.
Rotatable Bonds 3Provides the necessary flexibility for the "molecular rotor" effect, enabling fluorescence turn-on upon target binding.

Photophysical Mechanism of Action

The causality behind the experimental utility of this probe lies in its photophysics. In a free state (bloodstream/cytosol), the molecule dissipates excitation energy through the mechanical rotation of the N-benzyl bond (non-radiative decay). When the benzothiazole core slides into the hydrophobic grooves of an amyloid fibril, steric hindrance locks the molecule into a planar conformation. Energy can no longer be dissipated mechanically and is instead released as a photon (radiative decay)[2].

MOA A Free Probe in Tissue (High Rotational Freedom) B Non-Radiative Decay (Fluorescence Quenched) A->B C Intercalation into Amyloid Beta-Sheets A->C Target Binding D Steric Locking of N-Benzyl Bond C->D E Radiative Decay Pathway (High FQY Emission) D->E 2-Photon Excitation

Mechanism of fluorescence "turn-on" via restriction of intramolecular rotation upon amyloid binding.

Experimental Protocols

Protocol 1: Formulation and Intravenous Administration

Expertise & Experience Insight: Because the cLogP of this compound is 4.51, attempting to dissolve it directly in saline will result in micro-precipitates. These precipitates will become trapped in the pulmonary capillary bed immediately after tail-vein injection, resulting in severe respiratory distress in the animal and a complete failure of brain imaging. A step-down co-solvent system is mandatory.

Step-by-Step Methodology:

  • Primary Stock: Dissolve 5 mg of N-benzyl-4-methyl-1,3-benzothiazol-2-amine in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. Vortex until completely clear.

  • Surfactant Addition: Transfer 50

    
    L of the DMSO stock into a sterile microcentrifuge tube. Add 50 
    
    
    
    L of Tween-80 (or Kolliphor EL). Vortex vigorously for 2 minutes. Causality: The surfactant creates micelles that will shield the lipophilic core of the probe from the aqueous phase.
  • Aqueous Dilution: Slowly add 900

    
    L of sterile 0.9% NaCl (saline) dropwise while continuously vortexing. The final formulation is 5% DMSO / 5% Tween-80 / 90% Saline.
    
  • Administration: Administer 100–150

    
    L of the formulated probe via intravenous (IV) tail-vein injection to the transgenic mouse model (e.g., APP/PS1 or 5xFAD).
    
  • Circulation Time: Allow 30–45 minutes for circulation and clearance of unbound probe across the BBB to optimize the signal-to-noise ratio.

Protocol 2: In Vivo Two-Photon Microscopy (2PM)

Trustworthiness Insight: To ensure the fluorescence signal is genuinely from amyloid aggregates and not autofluorescence (like lipofuscin), you must establish a self-validating baseline by imaging the exact same cortical coordinates before and after probe injection.

Step-by-Step Methodology:

  • Surgical Preparation: Perform a standard craniotomy to install a chronic cranial window over the somatosensory cortex of the mouse. Allow 2 weeks for surgical recovery and reduction of neuroinflammation.

  • Immobilization: Anesthetize the mouse (1.5% Isoflurane) and secure the head in a stereotaxic frame under the two-photon microscope objective (e.g., 20x water immersion, NA 1.0).

  • Excitation Tuning: Tune the Ti:Sapphire pulsed laser to 780–820 nm. Causality: Near-infrared (NIR) excitation allows for deep tissue penetration (up to 500

    
    m) with minimal phototoxicity and scattering compared to one-photon confocal microscopy[2].
    
  • Baseline Acquisition: Acquire a Z-stack (0 to -300

    
    m) prior to injection to map background autofluorescence.
    
  • Dynamic Imaging: Following IV injection (Protocol 1), begin continuous time-lapse imaging (1 frame/min) to capture the wash-in and wash-out kinetics of the probe.

  • Quantification: True amyloid plaques will appear as high-contrast, punctate fluorescent structures that retain the signal long after the vascular wash-out phase (typically >45 mins post-injection).

Protocol 3: Ex Vivo Validation (Self-Validating Loop)
  • Following in vivo imaging, euthanize the animal and extract the brain.

  • Section the brain (30

    
    m slices) matching the coordinates of the cranial window.
    
  • Co-stain the slices with a validated, spectrally distinct amyloid antibody (e.g., 6E10 or Thioflavin-S).

  • Calculate the Pearson's Correlation Coefficient (PCC) between the in vivo probe signal and the ex vivo antibody signal. A PCC > 0.85 validates the in vivo specificity of N-benzyl-4-methyl-1,3-benzothiazol-2-amine.

Experimental Workflow Visualization

Workflow Prep Step 1: Formulation (DMSO/Tween/Saline) Admin Step 2: IV Injection (APP/PS1 Mouse) Prep->Admin Imaging Step 3: 2-Photon Imaging (>780nm) Admin->Imaging 45 min wait Window Cranial Window (Pre-installed) Window->Imaging Validate Step 4: Ex Vivo Co-staining Validation Imaging->Validate

End-to-end experimental workflow ensuring high signal-to-noise ratio and post-mortem validation.

Data Presentation: Comparative Modalities

To assist drug development professionals in selecting the right assay, Table 2 summarizes how this compound's scaffold compares across different imaging modalities.

Table 2: Application of Benzothiazole Scaffolds Across Imaging Modalities

Imaging ModalityProbe Modification RequiredPrimary AdvantageLimitation
Two-Photon Microscopy (2PM) None (Direct use of N-benzyl-4-methyl-1,3-benzothiazol-2-amine)Sub-micron spatial resolution; real-time kinetics[2].Limited to cortical depth (<1 mm); requires cranial window.
PET Imaging Isotopic labeling (e.g.,

C-methylation on the secondary amine)
Whole-brain imaging; directly translatable to human clinical trials[1].Low spatial resolution (~1-2 mm); requires on-site cyclotron.
Ex Vivo Autoradiography Tritium (

H) or Iodine (

I) labeling
Absolute quantification of receptor/plaque density.Terminal endpoint; no longitudinal tracking possible.

References

  • Hajda, A., et al. (2023). "BF2-Functionalized Benzothiazole Amyloid Markers: Effect of Donor Substituents on One- and Two-Photon Properties." ACS Applied Bio Materials, 6(12), 5676-5684. Available at:[Link]

  • Klunk, W.E., et al. (2004). "Imaging Brain Amyloid in Alzheimer's Disease with Pittsburgh Compound-B." Annals of Neurology, 55(3), 306-319. Available at:[Link]

Sources

Application Note: Optimized Protocol for the Solubilization and In Vitro Dosing of N-Benzyl-4-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Application Note

Executive Summary

The successful in vitro evaluation of synthetic small molecules depends entirely on maintaining the compound in a fully solvated, bioavailable state without inducing solvent-mediated cytotoxicity. N-benzyl-4-methyl-1,3-benzothiazol-2-amine is a highly lipophilic screening compound. Due to its specific physicochemical properties, direct dissolution in aqueous cell culture media is thermodynamically unfavorable and will result in immediate compound precipitation.

This application note provides a causality-driven, step-by-step protocol for generating stable master stocks, performing intermediate dilutions, and dosing cell cultures while maintaining a self-validating experimental system.

Physicochemical Profiling & Solubilization Strategy

As a Senior Application Scientist, I emphasize that protocol design must always begin with the molecule's physical chemistry. N-benzyl-4-methyl-1,3-benzothiazol-2-amine possesses a high partition coefficient (cLogP = 4.51) and an extremely low calculated water solubility (cLogSw = -4.57).

The Causality of Solvent Selection: Because water cannot disrupt the strong intermolecular forces of this hydrophobic crystal lattice, 100% sterile Dimethyl Sulfoxide (DMSO)—a potent polar aprotic solvent—must be used to create the initial master stock. However, introducing high concentrations of DMSO into biological assays alters membrane fluidity and inhibits metabolic enzymes. Therefore, the protocol is engineered to ensure the final DMSO concentration never exceeds the universally accepted cytotoxicity threshold of 0.1% (v/v)[1].

Quantitative Data: Compound Properties
PropertyValueImplication for Cell Culture
Chemical Name N-benzyl-4-methyl-1,3-benzothiazol-2-amineTarget analyte for screening
CAS Number 345621-77-4Primary chemical identifier[2]
Molecular Weight 254.35 g/mol Required for all molarity calculations[2]
Molecular Formula C15H14N2SStructural reference
cLogP 4.51Highly lipophilic; strictly requires 100% organic solvent (DMSO) for initial dissolution
cLogSw -4.57Extremely poor aqueous solubility; highly prone to crashing out (precipitating) in cold media

Materials and Equipment

  • Compound: N-benzyl-4-methyl-1,3-benzothiazol-2-amine powder (Purity ≥ 95%).

  • Solvent: Sterile, cell-culture grade Dimethyl Sulfoxide (DMSO, ≥ 99.9% purity).

  • Media: Cell culture medium appropriate for the target cell line (e.g., DMEM, RPMI), supplemented as required.

  • Consumables: Sterile, low-protein binding 1.5 mL microcentrifuge tubes. (Causality: Highly lipophilic compounds tend to adsorb non-specifically to standard polypropylene plastics, which artificially reduces the effective dosing concentration).

  • Equipment: Vortex mixer, heated water bath or sonicator, calibrated micropipettes.

Step-by-Step Solubilization Protocol

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the sealed vial of the compound to equilibrate to room temperature for at least 30 minutes before opening.

    • Mechanistic Insight: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder. Water introduced at this stage will drastically reduce the solvating capacity of the DMSO and lead to downstream precipitation.

  • Calculation: To prepare a standard 10 mM master stock, you must add 393.1 μL of 100% DMSO per 1.0 mg of compound (based on MW: 254.35 g/mol ).

  • Dissolution: Pipette the calculated volume of room-temperature DMSO directly onto the powder.

  • Agitation: Vortex gently for 30–60 seconds. If the solution is not completely optically clear, place the tube in a room-temperature ultrasonic bath for 1–2 minutes to overcome the activation energy required to break the crystal lattice.

Phase 2: Aliquoting and Storage
  • Aliquoting: Divide the 10 mM master stock into single-use aliquots (e.g., 10–20 μL) in sterile, low-protein binding microcentrifuge tubes.

  • Cryopreservation: Store all aliquots immediately at -80°C[3].

    • Mechanistic Insight: Repeated freeze-thaw cycles introduce moisture into the hygroscopic DMSO. Over time, this water content degrades the compound and causes spontaneous precipitation when thawed. Single-use aliquots prevent this degradation[3].

Phase 3: Intermediate Dilution and Media Formulation
  • Thawing: Thaw a single aliquot at room temperature immediately prior to the assay. Do not heat the DMSO stock directly.

  • Pre-warming Media: Warm the target cell culture media to 37°C.

    • Mechanistic Insight: Directly spiking a high-concentration DMSO stock into cold aqueous media creates a localized thermodynamic shock. The DMSO rapidly diffuses into the water, leaving the lipophilic compound isolated, causing it to nucleate and "crash out" of solution.

  • Step-wise Dilution: Prepare an intermediate working solution (e.g., 100X or 1000X) by adding the DMSO stock dropwise into the pre-warmed media while simultaneously vortexing or swirling the tube to ensure rapid, homogeneous dispersion.

Phase 4: Cell Dosing and Self-Validating Controls
  • Final Dosing: Perform final serial dilutions in pre-warmed media to reach your target assay concentrations. Ensure the highest concentration well contains ≤ 0.1% DMSO (v/v) .

  • Vehicle Control (Critical): You must prepare a Vehicle Control well containing the exact same final concentration of DMSO (e.g., 0.1%) but lacking the active compound.

    • Mechanistic Insight: This isolates the pharmacological effect of the benzothiazole derivative from solvent-induced artifacts. Without a vehicle control, any observed reduction in cell viability cannot be definitively attributed to the drug, rendering the experiment invalid[1].

Workflow Visualization

The following diagram maps the critical path from solid powder to in vitro dosing, highlighting the necessary physical state transitions and control points.

G Step1 1. Solid Compound N-benzyl-4-methyl-1,3-benzothiazol-2-amine Step2 2. Master Stock Preparation 10 mM in 100% Sterile DMSO Step1->Step2 Add 393.1 μL DMSO per 1 mg powder Step3 3. Aliquoting & Storage Single-use aliquots at -80°C Step2->Step3 Protect from light & moisture Step4 4. Intermediate Dilution Pre-warm media to 37°C Step3->Step4 Thaw at RT just before use Step5 5. Final Media Formulation ≤ 0.1% DMSO (v/v) Step4->Step5 Dropwise addition with gentle vortexing Step6 6. Cell Culture Dosing Apply to assay plate Step5->Step6 Include 0.1% DMSO Vehicle Control

Workflow for solubilizing and dosing N-benzyl-4-methyl-1,3-benzothiazol-2-amine in cell culture.

References

  • ChemicalBook. BENZYL-(4-METHYL-BENZOTHIAZOL-2-YL)-AMINE Physicochemical Properties. ChemicalBook Database. 2

  • BenchChem Technical Support Team. How to minimize DMSO toxicity when using small molecules in cell culture. BenchChem. 1

  • National Institutes of Health (NIH). Protocol for the generation of pancreatic and hepatic progenitors from human pluripotent stem cells for gene regulatory assays (Preparation of stock solutions). PubMed Central (PMC). 3

Sources

analytical techniques for N-benzyl-4-methyl-1,3-benzothiazol-2-amine characterization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This protocol details the analytical characterization of N-benzyl-4-methyl-1,3-benzothiazol-2-amine , a pharmacologically relevant scaffold exhibiting amino-imino tautomerism.[1] Unlike simple benzothiazoles, the steric influence of the C4-methyl group adjacent to the endocyclic nitrogen creates unique spectroscopic signatures. This guide provides a self-validating workflow for structural elucidation (NMR, MS, IR) and quantitative purity assessment (HPLC-UV), specifically addressing the challenge of distinguishing the target molecule from regioisomeric impurities and tautomers.

Introduction & Chemical Context

The 2-aminobenzothiazole core is a privileged structure in drug discovery, often utilized for its antitumor and anticonvulsant properties.[1][2] The specific derivative, N-benzyl-4-methyl-1,3-benzothiazol-2-amine , presents a specific analytical challenge:

  • Tautomeric Equilibrium: The compound exists in equilibrium between the amino form (secondary amine) and the imino form.[1][3] Solvent polarity significantly shifts this equilibrium, altering NMR profiles.[1]

  • Steric Crowding: The methyl group at position 4 is proximal to the endocyclic nitrogen (N3), potentially hindering hydrogen bonding and affecting the chemical shift of the exocyclic N-H.

Target Molecule Structure:

  • Core: 1,3-Benzothiazole[4][5][6][7]

  • Substituents: 4-Methyl group (core), N-Benzyl group (exocyclic amine).

Analytical Workflow Strategy

The following decision tree outlines the logical progression from crude synthesis to certified reference material.

AnalyticalWorkflow Start Crude Synthesis Product TLC Preliminary TLC (Hexane:EtOAc 8:2) Start->TLC Purification Recrystallization (EtOH/Water) or Flash Chrom. TLC->Purification Decision Purity > 95%? Purification->Decision Decision->Purification No Structure Structural Elucidation (1H/13C NMR, 2D NOESY) Decision->Structure Yes MassSpec Mass Spectrometry (ESI-MS / HRMS) Structure->MassSpec HPLC Quantitative Purity (RP-HPLC Method) MassSpec->HPLC Report Final CoA Generation HPLC->Report

Figure 1: Analytical workflow for benzothiazole derivative characterization.

Structural Elucidation (Qualitative)

Nuclear Magnetic Resonance (NMR)

Critical Insight: To minimize line broadening caused by NH exchange and to stabilize the amino tautomer, DMSO-d6 is the required solvent. Chloroform-d (


) may induce peak splitting due to slow tautomeric exchange.[1]

Protocol:

  • Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

  • Acquire 1H NMR (min.[1][8] 400 MHz) with 16 scans.[1]

  • Acquire 13C NMR (min.[1] 100 MHz) with 512 scans.[1]

Expected Spectral Data (Self-Validation Criteria):

MoietyProton (

) Shift (ppm)
MultiplicityCarbon (

) Shift (ppm)
Diagnostic Note
-NH- 8.30 – 8.60Triplet (br)N/ABroadened by exchange; disappears with

shake.
Benzyl -CH2- 4.50 – 4.70Doublet~47.5Couples with NH (approx J=5.8 Hz).[1] Appears as singlet if NH exchanges.[1][3]
Core -CH3 (C4) 2.40 – 2.55Singlet~18.5 - 21.0Key differentiator from 6-methyl isomer.[1]
Aromatic (Benzyl) 7.20 – 7.45Multiplet127.0 - 140.0Typical monosubstituted benzene pattern (5H).
Aromatic (Core) 6.90 – 7.70Multiplet118.0 - 152.03 protons.[1] H5, H6, H7 pattern (ABC or ABX system).
C=N (C2) N/AN/A~166.0Most deshielded carbon; characteristic of benzothiazole C2.[1]

Expert Note on Regioisomers: The 4-methyl isomer is distinguished from the 6-methyl isomer by the splitting pattern of the benzothiazole aromatic protons.

  • 4-Methyl: Expect a doublet-triplet-doublet pattern (H5, H6, H7) due to the 1,2,3-substitution on the fused ring.

  • 6-Methyl: Would show a singlet (H7) and two doublets (H4, H5).

Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode).[1][9]

  • Molecular Formula:

    
    
    
  • Exact Mass: 254.09[1]

  • Key Ions:

    • 
       (Base peak)
      
    • Fragment

      
       (Tropylium ion, confirms Benzyl group).
      
    • Fragment

      
       (Loss of benzyl, confirms 2-amino-4-methylbenzothiazole core).[1]
      

Quantitative Purity Protocol (HPLC)

Benzothiazoles are basic.[1] Standard silica columns will cause peak tailing due to interaction with silanols.[1] A "base-deactivated" C18 column and a buffered mobile phase are mandatory .

Method parameters (AN-LC-01)
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5 with Formic Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 272 nm (Primary), 254 nm (Secondary)
Temperature 30°C
Injection Vol 5.0 µL

Gradient Table:

Time (min) % A (Buffer) % B (ACN) Event
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold
12.0 10 90 Linear Gradient
15.0 10 90 Wash

| 15.1 | 90 | 10 | Re-equilibration |

System Suitability Limits (Self-Validating):

  • Tailing Factor (

    
    ): 
    
    
    
    (If
    
    
    , increase buffer ionic strength).
  • Theoretical Plates (

    
    ): 
    
    
    
    .[1]
  • Retention Time (

    
    ):  Expect elution between 8.0 – 10.0 min depending on dwell volume.[1]
    

Tautomerism Logic

Understanding the amino-imino equilibrium is vital for interpreting "impurity" peaks in LC-MS or extra signals in NMR.[1]

Tautomerism Amino Amino Form (Major in DMSO) Stable Aromaticity Imino Imino Form (Minor) Disrupted Aromaticity Amino->Imino  H-Shift  

Figure 2: Tautomeric equilibrium of 2-aminobenzothiazoles.

In non-polar solvents (e.g.,


), the imino form concentration increases. In polar aprotic solvents (DMSO), the amino form dominates due to solvation of the exocyclic amine. Do not integrate minor "impurity" peaks in NMR without checking if they coalesce upon heating (Variable Temperature NMR). 

References

  • General Spectrometric Identification: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for interpreting the monosubstituted benzene and benzothiazole patterns).

  • Benzothiazole Synthesis & NMR: Kumbhare, R. M., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. (Provides analogous NMR shifts for 6-methyl derivatives for comparison).

  • Tautomerism Studies: Raczyńska, E. D., et al. (2016). Tautomerism in 2-aminobenzothiazoles. RSC Advances. (Authoritative grounding on the amino-imino equilibrium).

  • HPLC Method Validation: ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). .

Disclaimer: This protocol is intended for research use only. All chemical handling must comply with local safety regulations (MSDS).

Sources

Application Note: Characterizing N-benzyl-4-methyl-1,3-benzothiazol-2-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a primary focus for therapeutic intervention. The 2-aminobenzothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds designed to target the ATP-binding site of various kinases.[1][2][3] N-benzyl-4-methyl-1,3-benzothiazol-2-amine belongs to this chemical class and represents a promising candidate for kinase inhibitor development.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of N-benzyl-4-methyl-1,3-benzothiazol-2-amine as a kinase inhibitor. It outlines the scientific rationale, presents a detailed protocol for an in vitro kinase inhibition assay, and offers guidance on data interpretation. While this compound is presented as a case study, the principles and protocols described herein are broadly applicable to other 2-aminobenzothiazole derivatives.

Scientific Rationale and Mechanism of Action

The 2-aminobenzothiazole core acts as a bioisostere for the adenine base of ATP, enabling it to competitively bind to the ATP-binding pocket of protein kinases.[1] This competitive inhibition prevents the transfer of a phosphate group from ATP to a protein substrate, thereby blocking the downstream signaling cascade. Various derivatives of the 2-aminobenzothiazole scaffold have been shown to inhibit a range of kinases, including receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and serine/threonine kinases such as BRAF and Aurora B kinase.[4][5][6]

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[7][8] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[9][10] Given the structural similarities to known VEGFR-2 inhibitors, it is hypothesized that N-benzyl-4-methyl-1,3-benzothiazol-2-amine may also target this kinase.

Postulated Signaling Pathway Inhibition

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues. This initiates a downstream signaling cascade involving key pathways like the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately leading to endothelial cell proliferation, migration, and survival.[8] A competitive inhibitor like N-benzyl-4-methyl-1,3-benzothiazol-2-amine would block the initial autophosphorylation step, thus inhibiting these downstream effects.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_kinase_reaction Kinase Reaction VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Inhibitor N-benzyl-4-methyl- 1,3-benzothiazol-2-amine Inhibitor->VEGFR2 Inhibits ATP ATP ADP ADP ATP->ADP downstream Downstream Signaling (Proliferation, Migration, Survival) PLCg->downstream PI3K->downstream VEGFR2_node VEGFR-2

Caption: VEGFR-2 signaling pathway and point of inhibition.

Data Presentation: In Vitro Kinase Inhibition Profile

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the kinase activity. The following table presents hypothetical, yet representative, data for N-benzyl-4-methyl-1,3-benzothiazol-2-amine against a panel of cancer-relevant kinases.

Kinase TargetAssay FormatIC50 (nM)
VEGFR-2 ADP-Glo™ 85
BRAFADP-Glo™520
Aurora BADP-Glo™1,200
c-SrcADP-Glo™>10,000
EGFRADP-Glo™>10,000

This data is for illustrative purposes only.

Experimental Protocols

This section provides a detailed, step-by-step protocol for determining the IC50 value of N-benzyl-4-methyl-1,3-benzothiazol-2-amine against VEGFR-2 using the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[11][12]

Principle of the ADP-Glo™ Assay

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by adding ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The amount of light generated is proportional to the kinase activity.[11][13]

ADP_Glo_Workflow start Start: Prepare Reagents step1 Step 1: Kinase Reaction (VEGFR-2 + Substrate + ATP + Inhibitor) start->step1 step2 Incubate at Room Temp (e.g., 60 minutes) step1->step2 step3 Step 2: Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent step2->step3 step4 Incubate at Room Temp (40 minutes) step3->step4 step5 Step 3: Detect ADP Add Kinase Detection Reagent step4->step5 step6 Incubate at Room Temp (30-60 minutes) step5->step6 end Read Luminescence step6->end

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Materials and Reagents
ReagentRecommended SupplierExample Catalog No.
Recombinant Human VEGFR-2BPS Bioscience40301
5x Kinase Assay BufferBPS Bioscience79334
ATP (10 mM)PromegaV9121
Poly(Glu, Tyr) 4:1 SubstrateBPS Bioscience40217
N-benzyl-4-methyl-1,3-benzothiazol-2-amine(Specify Supplier)(Specify Catalog No.)
DMSO, Molecular Biology GradeSigma-AldrichD8418
ADP-Glo™ Kinase Assay KitPromegaV9101
384-well, low-volume, white platesCorning3573
Protocol

This protocol is optimized for a 384-well plate format. All steps should be performed at room temperature unless otherwise specified.

1. Reagent Preparation

  • 1x Kinase Buffer: Prepare by diluting the 5x Kinase Assay Buffer with sterile deionized water. Add DTT to a final concentration of 1 mM if desired.[7]

  • Compound Dilution: Prepare a 10 mM stock solution of N-benzyl-4-methyl-1,3-benzothiazol-2-amine in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • ATP Solution: Dilute the 10 mM ATP stock to the desired working concentration (typically at the Km for the kinase) in 1x Kinase Buffer.

  • Enzyme Solution: Thaw recombinant VEGFR-2 on ice. Dilute the enzyme to the appropriate working concentration in 1x Kinase Dilution Buffer. Keep on ice until use. The optimal concentration should be determined empirically but is typically in the low ng/µL range.[10]

2. Kinase Reaction Setup (5 µL per well)

  • Add 2.5 µL of the appropriate compound dilution or vehicle control (1x Kinase Buffer with DMSO) to the wells of a 384-well plate.

  • Prepare a master mix of Substrate and ATP.

  • Add 2.5 µL of the Enzyme Solution to initiate the reaction.

  • Controls:

    • 100% Activity Control: Wells with enzyme and vehicle, but no inhibitor.

    • 0% Activity Control (Blank): Wells with vehicle and no enzyme.

3. Kinase Reaction Incubation

  • Seal the plate and incubate for 60 minutes at room temperature.

4. ATP Depletion

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.[13]

5. ADP Detection

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luminescence reaction.

  • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[11]

6. Data Acquisition

  • Measure luminescence using a plate-reading luminometer.

7. Data Analysis

  • Subtract the average luminescence of the "0% Activity Control" from all other measurements.

  • Calculate the percentage of inhibition for each compound concentration relative to the "100% Activity Control".

    • % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_100%_Activity))

  • Plot the % Inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Conclusion

The 2-aminobenzothiazole scaffold is a validated starting point for the development of potent kinase inhibitors. N-benzyl-4-methyl-1,3-benzothiazol-2-amine, as a member of this class, warrants investigation into its kinase inhibitory profile. The protocols and guidelines presented in this application note provide a robust framework for characterizing its activity against relevant oncogenic kinases such as VEGFR-2. By employing systematic in vitro assays, researchers can elucidate the potency and selectivity of this compound, paving the way for further preclinical development.

References

  • Unknown. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. Molecules, 28(3), 1345. Retrieved from [Link]

  • Jeon, R., et al. (2017). Optimization and biological evaluation of 2-aminobenzothiazole derivatives as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry, 25(14), 3740-3749. Retrieved from [Link]

  • Yar, M. S., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. Expert Opinion on Drug Discovery, 16(11), 1263-1284. Retrieved from [Link]

  • Papadopoulou, C., et al. (2023). Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors – In vitro Evaluation of their Antiproliferative Activity. ChemMedChem, 18(22), e202300421. Retrieved from [Link]

  • Shaik, M. R., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. Retrieved from [Link]

  • Vasta, J. D., et al. (2024). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. Scientific Reports, 14(1), 1-15. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163935. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Semantic Scholar. Retrieved from [Link]

  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Navle, D. R., et al. (2024). 2-Aminobenzothiazole: A Privileged Scaffold for Tyrosine Kinase-Targeted Anticancer Agents. Current Medicinal Chemistry. Retrieved from [Link]

  • Knez, D., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. International Journal of Molecular Sciences, 22(16), 8758. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Design strategy for 2-amino-benzothiazole derivatives as dual VEGFR-2/BRAF inhibitors. ResearchGate. Retrieved from [Link]

  • Navle, D. R., et al. (2024). 2-Aminobenzothiazole: A Privileged Scaffold for Tyrosine Kinase-Targeted Anticancer Agents. Scilit. Retrieved from [Link]

  • Sino Biological. (n.d.). SwiftFluo® TR-FRET Kinase Assay Kits. Retrieved from [Link]

  • Papadopoulou, C., et al. (2023). Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors - In vitro Evaluation of their Antiproliferative Activity. PubMed. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. PubMed. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. ResearchGate. Retrieved from [Link]

  • Sravanthi, T., & Kumar, A. (2024). Quantitative Analysis of the Structure Activity Relationship of Some Novel Benzothiazole Derivatives as Dual Tyrosine Kinase Inhibitors against Hepatocellular Carcinoma. ResearchGate. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Retrieved from [Link]

  • Sharma, P. C., et al. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Reddy, V. G., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Retrieved from [Link]

  • Kumar, A., & Mishra, A. K. (2022). New horizons in benzothiazole scaffold for cancer therapy: Advances in bioactivity, functionality, and chemistry. SRUC, Scotland's Rural College. Retrieved from [Link]

  • Žun, M., et al. (2023).[7][13][14]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kumar, A., et al. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • University of Florence. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. Retrieved from [Link]

  • Kumar, A., & Mishra, A. K. (2018). Benzothiazole derivatives as anticancer agents. PMC. Retrieved from [Link]

  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

Sources

Green Synthesis Architectures for Benzothiazole Scaffolds: From Mechanochemistry to Eutectic Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Benzothiazole derivatives represent a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for antitumor (e.g., Phortress), anticonvulsant (e.g., Riluzole), and antimicrobial agents. However, classical synthesis (e.g., Jacobson cyclization) often demands oxidative harshness—utilizing


 or bromine—and toxic solvents like nitrobenzene.

This Application Note details three validated, sustainable protocols for synthesizing 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with aldehydes. These methods prioritize Atom Economy , Energy Efficiency , and Solvent Recyclability , compliant with the 12 Principles of Green Chemistry.

Mechanistic Foundations

Understanding the reaction mechanism is critical for troubleshooting low yields. The green synthesis of benzothiazoles generally proceeds via a condensation-cyclization-oxidation pathway.

Reaction Pathway Visualization

The following diagram illustrates the general mechanism, highlighting the activation of the carbonyl group—a step often accelerated by green catalysts (ZnO nanoparticles) or hydrogen-bonding solvents (DES/Glycerol).

BenzothiazoleMechanism Reactants 2-Aminothiophenol + Aldehyde Activation Carbonyl Activation (H-Bonding/Lewis Acid) Reactants->Activation  Mix   Intermediate1 Schiff Base (Imine Intermediate) Activation->Intermediate1  -H2O   Cyclization Intramolecular Nucleophilic Attack Intermediate1->Cyclization Intermediate2 Benzazoline (Dihydrobenzothiazole) Cyclization->Intermediate2 Oxidation Oxidative Aromatization Intermediate2->Oxidation  -2H   Product 2-Substituted Benzothiazole Oxidation->Product

Figure 1: Step-wise mechanistic pathway for the condensation of 2-aminothiophenol with aldehydes. The rate-determining step is often the initial nucleophilic attack or the final oxidative aromatization.

Protocol A: Microwave-Assisted Synthesis in Glycerol

Principle: Glycerol acts as a dual-function medium: a biodegradable "green" solvent and an efficient dielectric heater (high loss tangent) that absorbs microwave energy to rapidly heat the reaction mixture.

Materials
  • Substrates: 2-Aminothiophenol (1.0 mmol), Benzaldehyde derivative (1.0 mmol).

  • Solvent: Glycerol (pure, >99%).

  • Equipment: Microwave reactor (CEM Discover or equivalent) or modified domestic microwave (700W).

Step-by-Step Protocol
  • Preparation: In a 10 mL microwave-safe borosilicate vial, mix 1.0 mmol of 2-aminothiophenol and 1.0 mmol of the aldehyde.

  • Solvent Addition: Add 2-3 mL of glycerol. No external catalyst is required as glycerol promotes the reaction via hydrogen bonding.

  • Irradiation: Irradiate the mixture at 100–160°C (approx. 300W) for 2–5 minutes .

    • Note: If using a domestic microwave, use pulse heating (10s ON, 10s OFF) to prevent superheating.

  • Monitoring: Check progress via TLC (Ethyl Acetate:Hexane 2:8).

  • Workup: Cool the mixture to room temperature. Pour into crushed ice (20 g).

  • Isolation: The product will precipitate out. Filter the solid, wash with cold water, and recrystallize from ethanol.

Validation Check: Yields typically range from 85–94% . If the product is oily, the ice-water quench volume may be insufficient.

Protocol B: Deep Eutectic Solvent (DES) Mediated Synthesis

Principle: A Deep Eutectic Solvent formed from Choline Chloride (ChCl) and Urea acts as a recyclable, non-volatile liquid that catalyzes the reaction through hydrogen bond activation of the aldehyde carbonyl.

Materials
  • DES Components: Choline Chloride (hygroscopic, dry before use), Urea.

  • Ratio: 1:2 molar ratio (ChCl:Urea).[1]

DES Preparation (Pre-step)
  • Mix Choline Chloride and Urea (1:2 ratio) in a beaker.

  • Heat at 80°C with stirring for 20–30 minutes until a clear, homogeneous, colorless liquid is formed. This is the DES.

Experimental Workflow
  • Reaction: To the prepared DES (approx. 2 g or 2 mL), add 2-aminothiophenol (1 mmol) and aldehyde (1 mmol).

  • Conditions: Stir at 80°C for 15–45 minutes .

  • Quenching: Add water (5 mL) to the reaction mixture. The DES is soluble in water; the organic product is not.

  • Separation: Filter the precipitated benzothiazole product.

  • Recycling: Evaporate the water from the filtrate under vacuum (80°C). The remaining viscous liquid is the recovered DES, ready for the next cycle.

Recyclability Workflow Diagram

DES_Recycle Start Mixture: Reactants + DES Reaction Reaction (80°C, 30 min) Start->Reaction Quench Add Water Reaction->Quench Filtration Filtration Quench->Filtration Product Solid Product (Benzothiazole) Filtration->Product  Retentate   Filtrate Filtrate (Water + DES) Filtration->Filtrate  Permeate   Evap Evaporation (Remove Water) Filtrate->Evap Recycled Recovered DES Evap->Recycled Recycled->Start  Reuse (Cycle n+1)  

Figure 2: Closed-loop cycle for Deep Eutectic Solvent (DES) usage and recovery.

Protocol C: Mechanochemical (Solvent-Free) "Grindstone" Synthesis

Principle: Mechanical energy provided by grinding generates local heat (tribochemistry) and increases surface contact, driving the reaction without any solvent.

Materials
  • Catalyst: p-Toluenesulfonic acid (p-TsOH) or Silica-Sulfuric Acid (SSA). (Note: Some electron-deficient aldehydes react without catalyst).

  • Equipment: Agate mortar and pestle.

Step-by-Step Protocol
  • Mixing: Place 2-aminothiophenol (1 mmol), aldehyde (1 mmol), and catalyst (10 mol%) in the mortar.

  • Grinding: Grind vigorously for 5–10 minutes .

    • Observation: The mixture will likely become a sticky paste or melt (eutectic melt) before solidifying again.

  • Workup: Add a small amount of cold water to wash away the acid catalyst.

  • Purification: Filter the solid and recrystallize from hot ethanol.

Safety Note: Perform grinding in a fume hood. 2-aminothiophenol has a potent, unpleasant sulfur odor.

Comparative Analysis of Methodologies

The following table summarizes the efficiency and "green" metrics of the described protocols compared to the conventional method (Reflux in Benzene/Nitrobenzene).

FeatureConventional MethodMicrowave (Glycerol)DES (ChCl:Urea)Mechanochemical
Reaction Time 4 – 8 Hours2 – 5 Minutes15 – 45 Minutes5 – 15 Minutes
Solvent Nitrobenzene/DMF (Toxic)Glycerol (Biodegradable)DES (Recyclable)None (Solvent-Free)
Temperature Reflux (>100°C)100–160°C80°CAmbient (Friction heat)
Yield (%) 60 – 75%85 – 94%88 – 95%80 – 90%
Atom Economy Low (Heavy reagents)HighHighVery High
Scalability HighLow (Batch limit)MediumLow (Manual labor)

References

  • Microwave-Assisted/Glycerol Synthesis: Zhang, X. Z., Zhou, W. J., & Bai, L. (2012).[2] Microwave-assisted synthesis of benzothiazole derivatives using glycerol as green solvent.[3][2][4][5] Journal of Chemical Research.[3][2][4][5]

  • Deep Eutectic Solvents (Choline Chloride:Urea): Mobinikhaledi, A., & Amiri, A. K. (2019).[6] Choline chloride/urea as a green and efficient deep eutectic solvent in three-component synthesis. Research on Chemical Intermediates. (Note: Validated general DES protocol source).

  • Mechanochemical/Solvent-Free Synthesis: Gaikwad, N. D. (2018).[7][8] An efficient green protocol for the synthesis of 2-substituted benzothiazole under solvent and catalyst free condition.[5][9] International Journal of Chemical and Physical Sciences.

  • Nanocatalysis (ZnO) Mechanism: Bahrami, K., Khodaei, M. M., & Nejati, A. (2010). ZnO Nanoparticles as a Green and Efficient Catalyst for the Synthesis of Benzothiazoles. Green Chemistry.

  • General Review of Green Methods: Prajapati, N. P., et al. (2024). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. Results in Chemistry.

Sources

Troubleshooting & Optimization

optimizing yield of N-benzyl-4-methyl-1,3-benzothiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter yield and purity bottlenecks when synthesizing substituted 2-aminobenzothiazoles.

The synthesis of N-benzyl-4-methyl-1,3-benzothiazol-2-amine presents a unique set of challenges, primarily driven by the tautomeric nature of the benzothiazole core and the steric hindrance introduced by the 4-methyl substitution. To provide you with the most authoritative guidance, this support center bypasses generic advice and directly addresses the mechanistic causality behind experimental failures, offering two distinct, self-validating synthetic workflows.

📊 Route Comparison & Quantitative Data

Selecting the correct synthetic route is the most critical variable in optimizing your yield. Below is a data-driven comparison of the two primary methodologies for synthesizing N-benzyl-4-methyl-1,3-benzothiazol-2-amine.

ParameterRoute A: Direct N-AlkylationRoute B: Cu(I)-Catalyzed Tandem Reaction
Typical Yield 45% - 60% (Isolated)82% - 88% (Isolated)
Regioselectivity Poor (Mixture of N2' and N3 alkylation)Excellent (>99% exocyclic N2' product)
Reaction Temperature 60°C - 80°C50°C
Reaction Time 12 - 18 hours24 hours
Primary Side Product Di-alkylated amine, Endocyclic isomerUnreacted thiourea intermediate
Scalability High (Readily available reagents)Moderate (Requires transition metal removal)

💡 Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I observing a mixture of products with identical masses (isomers) during the direct alkylation of 4-methyl-1,3-benzothiazol-2-amine with benzyl bromide? A1: This is a classic regioselectivity issue caused by the amino-imino tautomerism of 2-aminobenzothiazoles. The molecule exists in an equilibrium between the amino form (nucleophilic exocyclic nitrogen, N2') and the imino form (nucleophilic endocyclic nitrogen, N3). When using a standard base like K₂CO₃ in DMF, alkylation often occurs at both sites[1]. Causality & Solution: Benzyl bromide is a borderline electrophile according to Hard-Soft Acid-Base (HSAB) theory. To favor the harder exocyclic amine, you must switch to a stronger base (e.g., NaH) to fully deprotonate the exocyclic amine, or abandon the direct alkylation route in favor of Route B (Copper-catalyzed), which guarantees 100% exocyclic regioselectivity[2].

Q2: In the Copper(I)-catalyzed tandem reaction, my reaction stalls at the thiourea intermediate. How do I drive the intramolecular C-S cross-coupling to completion? A2: The tandem reaction involves two distinct steps: (1) nucleophilic addition of the aniline to benzyl isothiocyanate to form an ortho-iodophenylthiourea intermediate, and (2) Cu(I)-catalyzed intramolecular C-S cross-coupling[2]. If it stalls, the issue is typically catalyst deactivation or insufficient base strength. Causality & Solution: The C-S coupling requires the deprotonation of the thiourea intermediate to facilitate oxidative addition to the Cu(I) center. Ensure you are using exactly 2.0 equivalents of DABCO (1,4-diazabicyclo[2.2.2]octane). DABCO is preferred over inorganic bases because its specific pKa optimally deprotonates the thiourea intermediate without coordinating to and poisoning the copper catalyst[2].

Q3: How can I minimize di-alkylation when using the direct N-alkylation method? A3: Di-alkylation occurs when the mono-alkylated product remains nucleophilic and reacts with excess alkylating agent[1]. Causality & Solution: The exocyclic secondary amine of the mono-alkylated product is sterically hindered by the adjacent 4-methyl group, but it remains electronically active. To prevent over-alkylation, strictly limit benzyl bromide to 1.05 equivalents. Furthermore, reduce the reaction temperature from 80°C to 60°C. The lower thermal energy disproportionately reduces the rate of the sterically hindered second alkylation compared to the first[1].

Q4: What is the correct aniline precursor for the Copper-catalyzed route to ensure the methyl group ends up at the 4-position of the benzothiazole? A4: You must use 2-iodo-6-methylaniline . Causality: During the cyclization, the nitrogen of the aniline becomes the N3 atom of the benzothiazole ring. The carbon adjacent to this nitrogen on the benzene ring (C6 of the aniline) maps directly to the C4 position of the resulting benzothiazole. Using 2-iodo-3-methylaniline would incorrectly yield the 7-methyl isomer.

🔬 Validated Experimental Protocols

Protocol A: Direct N-Alkylation (The Classical Route)

This protocol is adapted for researchers prioritizing readily available starting materials, utilizing stoichiometry and temperature control to mitigate side reactions[1].

  • Reaction Setup: In a flame-dried round-bottom flask under nitrogen, dissolve 4-methyl-1,3-benzothiazol-2-amine (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 eq). Stir at room temperature for 15 minutes to initiate deprotonation.

  • Electrophile Addition: Add benzyl bromide (1.05 eq) dropwise via syringe over 10 minutes. Critical Insight: Dropwise addition prevents localized concentration spikes that drive di-alkylation.

  • Heating: Heat the mixture to 60°C and stir for 12-18 hours. Monitor via LC-MS or TLC (Hexanes:EtOAc 3:1).

  • Self-Validating Work-up: Cool to room temperature, quench with ice-cold deionized water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl . Why? LiCl drastically increases the partition coefficient of DMF into the aqueous phase, self-validating the complete removal of this high-boiling solvent.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography to isolate the target compound.

Protocol B: Copper(I)-Catalyzed Tandem Reaction (The Advanced Route)

This protocol is highly recommended for its superior yields and absolute regiocontrol, bypassing the tautomerism issues of Route A[2].

  • Catalyst Complexation: In a Schlenk tube under argon, combine CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in anhydrous toluene. Stir for 20 minutes until a deeply colored complex forms, indicating active catalyst generation.

  • Reagent Addition: Add 2-iodo-6-methylaniline (1.0 eq), benzyl isothiocyanate (1.2 eq), and DABCO (2.0 eq) to the mixture[2].

  • Tandem Reaction: Seal the tube and heat to 50°C for 24 hours. The mild temperature ensures the thiourea forms cleanly before the C-S coupling occurs[2].

  • Self-Validating Work-up: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove insoluble salts. Wash the filtrate with a 10% aqueous ammonia solution . Why? Ammonia forms highly water-soluble

    
     complexes, visually stripping the blue/green transition metal impurities from your organic product.
    
  • Purification: Wash with brine, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes:EtOAc 4:1) to yield pure N-benzyl-4-methyl-1,3-benzothiazol-2-amine.

🔀 Visualized Workflows and Logic

TroubleshootingTree A Low Yield of N-Benzyl-4-methyl- 1,3-benzothiazol-2-amine? B Analyze Crude via LC-MS A->B C Major Impurity: Endocyclic Alkylation (N3)? B->C Isomer mass match D Major Impurity: Di-alkylation? B->D +90 Da mass shift E Unreacted Starting Material? B->E No mass shift F Action: Switch to Cu(I)-Catalyzed Tandem Reaction Route C->F Yes G Action: Reduce Benzyl Bromide to 1.05 eq & lower temp D->G Yes H Action: Add KI (0.1 eq) & increase temp to 80°C E->H Yes

Caption: Decision tree for troubleshooting low yields and side reactions in the direct N-alkylation route.

CuCatalysisWorkflow Step1 2-Iodo-6-methylaniline + Benzyl Isothiocyanate Step2 CuI (10 mol%) + 1,10-Phenanthroline Step1->Step2 Toluene, 50°C Step3 Thiourea Intermediate Formation Step2->Step3 DABCO (2.0 eq) Step4 Intramolecular C-S Cross-Coupling Step3->Step4 Base-assisted deprotonation Step5 N-Benzyl-4-methyl- 1,3-benzothiazol-2-amine Step4->Step5 Reductive Elimination

Caption: Workflow and mechanistic steps of the Cu(I)-catalyzed tandem cross-coupling reaction.

📚 References

1.[1] Optimization of reaction conditions for N-dodecyl-1,3-benzothiazol-2-amine synthesis . BenchChem. 1 2.[3] Technical Support Center: Scaling Up the Synthesis of 6-Propyl-1,3-benzothiazol-2-amine . BenchChem. 3 3.[2] Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate . Academia.edu / Journal of Combinatorial Chemistry. 2

Sources

Technical Support Center: Troubleshooting Low Solubility of N-benzyl-4-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-benzyl-4-methyl-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower your experimental decisions. This document is structured in a question-and-answer format to directly address the common issues you may face.

Understanding the Molecule: Why is Solubility a Challenge?

N-benzyl-4-methyl-1,3-benzothiazol-2-amine possesses a molecular structure that inherently predisposes it to low aqueous solubility. The benzothiazole core is a bicyclic aromatic system, which is hydrophobic.[1] The addition of a benzyl group and a methyl group further increases its lipophilicity.[2] While the 2-amine group offers a site for potential protonation to form a more soluble salt, the overall molecule remains largely non-polar.[2]

This inherent hydrophobicity is a primary reason why you might observe precipitation or "crashing out" when diluting a stock solution (typically in an organic solvent like DMSO) into an aqueous buffer for biological assays.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My N-benzyl-4-methyl-1,3-benzothiazol-2-amine is precipitating when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening and how can I fix it?

A1: This is a classic case of a poorly soluble compound "crashing out" of solution. DMSO is an excellent solvent for many non-polar compounds, but its ability to maintain solubility diminishes significantly upon high dilution into an aqueous medium. The aqueous buffer simply cannot accommodate the hydrophobic nature of your compound at the desired concentration.[2]

Here is a systematic approach to troubleshoot this common issue:

Initial Steps: Optimizing Your Co-solvent Concentration

The first line of defense is to carefully manage the concentration of your organic co-solvent (e.g., DMSO).

  • Rationale: Increasing the percentage of an organic co-solvent in the final assay buffer can help maintain the solubility of your compound. However, it is crucial to recognize that high concentrations of organic solvents can interfere with biological assays by denaturing proteins or affecting cell viability.[2]

  • Protocol:

    • Determine the maximum tolerable co-solvent concentration for your specific assay. This is typically in the range of 0.1% to 1% for most cell-based and enzymatic assays.[2] You can determine this by running a control experiment with varying concentrations of the co-solvent alone to see its effect on your system.

    • Prepare a more dilute stock solution of your compound in 100% DMSO. This may seem counterintuitive, but it allows you to add a larger volume of the stock to your buffer without exceeding the tolerable final co-solvent concentration.

    • Example Calculation: If your assay can tolerate a final DMSO concentration of 0.5%, and your final assay volume is 1 mL, you can add up to 5 µL of your DMSO stock. Adjust the concentration of your stock solution accordingly to achieve the desired final compound concentration.

If optimizing the co-solvent concentration is insufficient, proceed to the next logical step.

Logical Flow for Troubleshooting Precipitation:

Troubleshooting_Precipitation Start Compound Precipitates in Aqueous Buffer CoSolvent Optimize Co-solvent (e.g., DMSO < 1%) Start->CoSolvent pH_Adjust Adjust Buffer pH CoSolvent->pH_Adjust If precipitation persists Success Compound Solubilized CoSolvent->Success Surfactant Add Surfactant (e.g., Tween 80) pH_Adjust->Surfactant If pH adjustment is insufficient or not compatible with assay pH_Adjust->Success Cyclodextrin Use Cyclodextrin Complexation Surfactant->Cyclodextrin If surfactants interfere with the assay Surfactant->Success Formulation Consider Advanced Formulation Strategies Cyclodextrin->Formulation If all else fails Cyclodextrin->Success

Caption: Troubleshooting workflow for precipitation issues.

Q2: Can I use pH adjustment to improve the solubility of N-benzyl-4-methyl-1,3-benzothiazol-2-amine?

A2: Yes, pH modification can be a very effective strategy. The 2-amine group on the benzothiazole ring is basic and can be protonated to form a more soluble cationic species.[2][3]

  • Rationale: By lowering the pH of your aqueous buffer, you increase the concentration of protons (H+), which will protonate the basic amine group.[2][4] This introduces a positive charge to the molecule, significantly enhancing its interaction with polar water molecules and thereby increasing its aqueous solubility.[3]

  • Key Consideration - pKa: The effectiveness of this approach is dictated by the pKa of the conjugate acid of the amine. While the exact pKa of N-benzyl-4-methyl-1,3-benzothiazol-2-amine may not be readily available, we can infer from similar structures. For instance, 2-aminobenzothiazole has a pKa of 4.48.[5] The Henderson-Hasselbalch equation predicts that at a pH equal to the pKa, the compound will be 50% ionized. To achieve a higher proportion of the more soluble protonated form, the pH of the buffer should be at least 1-2 units below the pKa.

  • Protocol for pH Optimization:

    • Determine the pH tolerance of your assay. Many biological systems are sensitive to pH changes. Establish a pH range that does not compromise the integrity of your experiment (e.g., pH 5.0 - 7.4).

    • Prepare a series of buffers at different pH values within the tolerated range.

    • Test the solubility of your compound in each buffer to identify the optimal pH for solubilization.

Q3: I've tried adjusting the pH, but I'm still seeing some precipitation, or my assay is not compatible with a low pH. What are my other options?

A3: If pH adjustment is not a viable solution, you can explore the use of excipients such as surfactants or cyclodextrins. These are common formulation strategies to enhance the solubility of poorly soluble drug candidates.[6][7][8]

Option 1: Use of Surfactants

  • Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions.[9][10] The hydrophobic core of these micelles can encapsulate your poorly soluble compound, effectively shielding it from the aqueous environment and keeping it in solution.[9] Non-ionic surfactants like Tween 80 or Pluronic F-68 are often used in biological assays due to their relatively low toxicity.

  • Protocol:

    • Incorporate a low concentration of a non-ionic surfactant (e.g., 0.01% - 0.1% Tween 80) into your assay buffer.

    • As with co-solvents, it is essential to run a control to ensure the surfactant concentration used does not interfere with your assay.

Option 2: Complexation with Cyclodextrins

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6] They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic part of the guest molecule within their cavity.[6] This complex is then readily soluble in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

  • Protocol:

    • Prepare a stock solution of your compound in a suitable cyclodextrin solution. This may require some optimization of the cyclodextrin concentration.

    • This stock can then be diluted into your aqueous assay buffer.

Q4: I am working on a formulation for in-vivo studies. What are some more advanced strategies I can consider?

A4: For in-vivo applications, more robust formulation strategies are often necessary to ensure adequate bioavailability. Here are some widely adopted approaches:

Technique Principle Advantages Considerations
Salt Formation Reacting the basic amine group with an acid to form a more soluble salt.[7][11]Simple, cost-effective, and can significantly increase solubility and dissolution rate.[11]Requires a pKa difference of at least 2-3 units between the base and the acid for a stable salt to form.[5] The choice of counter-ion is critical.
Amorphous Solid Dispersions (ASD) Dispersing the compound in its amorphous (non-crystalline) state within a polymer matrix.[11][12]The amorphous form has higher energy and thus higher apparent solubility and faster dissolution compared to the crystalline form.[11][12]The amorphous state is thermodynamically unstable and can recrystallize over time. Polymer selection is crucial for stabilization.
Particle Size Reduction (Micronization/Nanonization) Increasing the surface area of the drug particles by reducing their size.[7][13]Increases the dissolution rate according to the Noyes-Whitney equation.[7]Does not increase the equilibrium solubility. May not be sufficient for very poorly soluble compounds.[7][13]
Lipid-Based Formulations Dissolving the compound in a lipid-based vehicle, such as oils, surfactants, and co-solvents.[14][15]Can significantly improve oral bioavailability by utilizing the body's natural lipid absorption pathways.[15]The formulation can be complex and requires careful selection of excipients.

Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This is a common laboratory-scale method to prepare an ASD for initial screening.

  • Selection of Polymer: Choose a suitable polymer carrier, such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.

  • Dissolution: Dissolve both N-benzyl-4-methyl-1,3-benzothiazol-2-amine and the polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Processing: Scrape the resulting solid from the flask and gently grind it to obtain a uniform powder.

  • Characterization: It is crucial to characterize the resulting solid dispersion to confirm that the drug is in an amorphous state. Techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are essential for this verification.[16]

Workflow for Advanced Formulation Strategy Selection:

Formulation_Selection Start Need for In-Vivo Formulation Properties Characterize Compound Properties (pKa, logP, crystallinity) Start->Properties Decision1 Ionizable? Properties->Decision1 Decision3 Lipophilic? Properties->Decision3 Salt Salt Formation ASD Amorphous Solid Dispersion (ASD) ParticleSize Particle Size Reduction Lipid Lipid-Based Formulation Decision1->Salt Yes Decision2 High Melting Point? Decision1->Decision2 No Decision2->ASD Yes Decision2->ParticleSize No Decision3->Lipid Yes

Caption: Decision tree for selecting an advanced formulation strategy.

Measuring Solubility: How to Get Reliable Data

Accurate measurement of solubility is critical for making informed decisions. The "shake-flask" method is the gold standard for determining equilibrium solubility.[17][18]

Protocol: Shake-Flask Method for Equilibrium Solubility

  • Preparation: Add an excess amount of N-benzyl-4-methyl-1,3-benzothiazol-2-amine to a known volume of the desired solvent (e.g., buffer at a specific pH) in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[17]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., a 0.22 µm PVDF filter).[17][19]

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[19]

For higher throughput screening, kinetic solubility assays, which often rely on detecting precipitation via turbidity or nephelometry, can be employed to rank compounds, but these provide an estimate rather than a true equilibrium value.[17][19]

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.

  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech.

  • Drug Solubility: Importance and Enhancement Techniques. PMC.

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics.

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.

  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Lubrizol.

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology.

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.

  • Novel excipients for solubility enhancement. European Pharmaceutical Review.

  • Excipients for Solubility and Bioavailability Enhancement. Gattefossé.

  • troubleshooting low solubility of 2-aminobenzothiazole compounds. Benchchem.

  • Solubility: Importance, Measurements and Applications. Analytik NEWS.

  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics.

  • improving solubility of 6-propyl-1,3-benzothiazol-2-amine for assays. Benchchem.

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Faulon.

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

  • Given the data in Problem 47:b. What pH would you make the water... Pearson.

  • Solubility of Organic Compounds. Chemistry LibreTexts.

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.

  • Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. Royal Society of Chemistry.

Sources

stability and storage conditions for N-benzyl-4-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a dynamic support center resource, designed to address the specific needs of researchers working with N-benzyl-4-methyl-1,3-benzothiazol-2-amine .

The content is synthesized from structural analysis of the benzothiazole scaffold and established medicinal chemistry protocols for lipophilic secondary amines.[1]

Status: Operational | Role: Senior Application Scientist Subject: Stability, Storage, and Solubilization Protocols[2][3]

Compound "Unboxing": Physical Properties & Initial Handling[1][4][5]

Before planning your experiments, you must understand the physicochemical profile of this molecule.[1] It is a lipophilic secondary amine built on a fused thiazole-benzene ring system.[1][2][3]

PropertyCharacteristicTechnical Implication
Core Structure Benzothiazole (fused benzene + thiazole)High rigidity; generally stable against hydrolysis; UV-active.[1][2][3]
Substituents 4-Methyl group + N-Benzyl groupSignificantly increases lipophilicity (LogP) compared to the parent amine.[1][2][3]
Physical State Solid (Powder/Crystalline)Likely white to off-white.[1][2][3] Yellowing indicates oxidation or photo-degradation.[1][2][3]
Solubility Low in Water; High in DMSO/EthanolDo not attempt to dissolve directly in aqueous media (PBS/Media).[1]
Basicity Weak BaseCan form salts (HCl, etc.).[1] If you have the salt form, it will be hygroscopic.[1]

Master Protocol: Solubilization & Stock Preparation

The #1 cause of experimental variability with this compound is improper solubilization. The benzyl group makes this molecule highly hydrophobic.[1]

The "DMSO-Push" Method

Do not use ethanol for long-term stock storage due to evaporation issues.[1][2][3] Use anhydrous DMSO (Dimethyl Sulfoxide).[1]

Step-by-Step Protocol:

  • Calculate: Determine the mass required for a high-concentration stock (typically 10 mM or 50 mM).

    • Note: Avoid making stocks <1 mM, as surface adsorption to the vial can alter the effective concentration.

  • Vessel Selection: Use a glass vial or a solvent-resistant polypropylene (PP) tube.[1][2][3] Avoid polystyrene (PS).[1]

  • Dissolution: Add anhydrous DMSO. Vortex vigorously for 30–60 seconds.[1]

    • Visual Check: The solution must be completely clear. If hazy, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting (CRITICAL): DMSO is hygroscopic (absorbs water from air).[1] Repeated opening of a single vial will introduce water, causing the hydrophobic compound to precipitate over time.[1]

    • Action: Aliquot into single-use volumes (e.g., 20 µL or 50 µL) immediately after preparation.

Solubilization Decision Logic

Use the following workflow to determine the correct solvent system for your specific assay.

SolubilizationLogic Start Start: Select Assay Type CellBased Cell Culture / In Vivo Start->CellBased Biochem Enzymatic / Binding (Cell-Free) Start->Biochem ChemAnalysis LC-MS / NMR Start->ChemAnalysis Stock Prepare Stock in 100% DMSO CellBased->Stock Required Biochem->Stock Recommended Solvent Use MeOH or Acetonitrile ChemAnalysis->Solvent Dilution1 Dilute >1:1000 in Media (Final DMSO <0.1%) Stock->Dilution1 Step 2 Dilution2 Dilute in Buffer (Check for Precipitation) Stock->Dilution2 Step 2

Figure 1: Decision matrix for solvent selection based on downstream application.

Stability & Storage Guidelines

Solid State Storage
  • Temperature: -20°C is optimal. +4°C is acceptable for short-term (<1 month).[1][2][3]

  • Light: Benzothiazoles can undergo photo-oxidation at the benzylic position [1].[1][3] Store in amber vials or wrap in foil.

  • Desiccation: Essential.[1] If the compound is a salt form (e.g., HCl), it will absorb moisture, leading to hydrolysis risks over years. Store with silica gel.[1]

Solution Stability (DMSO Stock)
  • Freeze-Thaw Cycles: Limit to max 3 cycles.

    • Mechanism of Failure:[1] When DMSO freezes, it crystallizes.[1] As it thaws, a concentration gradient forms.[1] If moisture has entered the vial, the compound may nucleate and crash out as "invisible" micro-crystals.

  • Shelf Life:

    • -80°C: 6–12 months.[1][2][3]

    • -20°C: 1–3 months.[1][2][3]

    • Room Temp: <24 hours (degradation risk).[1]

Troubleshooting & FAQs

Q1: My stock solution turned yellow after a month at -20°C. Is it still good?

  • Diagnosis: Yellowing in benzothiazoles often indicates oxidation (formation of N-oxides or sulfoxides) or photo-degradation [1].[1][2][3]

  • Action:

    • Spin the tube at max speed (13,000 rpm) for 5 mins.

    • Check for a pellet (precipitation).[1]

    • If no pellet, run a QC check (LC-MS).[1][2][3] If purity is <95%, discard.[1]

    • Prevention: Always store under inert gas (Nitrogen/Argon) if possible and protect from light.[1]

Q2: When I dilute the DMSO stock into cell culture media, I see a "cloud" form.

  • Diagnosis: This is "Crash-out."[1][2][3] The N-benzyl group makes the compound very hydrophobic.[1][2][3] Rapid addition to water causes immediate precipitation.[1]

  • The Fix:

    • Do not add the DMSO stock directly to the static media in the dish.[1]

    • Pre-dilution Step: Prepare a 10x intermediate dilution in media while vortexing.

    • Add this intermediate to your cells.[1]

    • Ensure final DMSO concentration is <0.5% (toxic to many cell lines).[1]

Q3: Can I use Ethanol instead of DMSO?

  • Answer: Only for acute experiments (same day). Ethanol evaporates even at -20°C (if not sealed perfectly), changing the concentration of your stock.[3] DMSO is non-volatile and safer for concentration accuracy.[1]

QC & Validation Workflow

If you suspect compound degradation, use this logic flow to validate integrity before wasting cells or reagents.

QC_Workflow Obs Observation: Color Change or Precipitate Centrifuge Centrifuge (13k rpm, 5 min) Obs->Centrifuge Pellet Pellet Visible? Centrifuge->Pellet YesPellet Solubility Issue (Warm to 37°C / Sonicate) Pellet->YesPellet Yes NoPellet Chemical Stability Issue Pellet->NoPellet No YesPellet->Obs Re-check LCMS Run LC-MS / HPLC NoPellet->LCMS Result Check Purity >95% LCMS->Result Discard Discard & Re-order Result->Discard No Use Proceed with Experiment Result->Use Yes

Figure 2: Quality Control troubleshooting workflow for suspected degradation.

References

  • Photochemical Degradation of 2-Aminobenzothiazoles: Giménez, J., et al. (2008).[1][4] Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Applied and Environmental Microbiology.

  • Scaffold Properties (PubChem): National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 15132, 2-Amino-4-methylbenzothiazole.

  • General Stability of Benzothiazole Derivatives: Al-Tel, T. H., et al. (2024).[1][5] Design, Synthesis and Evaluation of Benzothiazole Derivatives. International Journal of Scientific Research in Science.

Sources

common side products in N-benzyl-4-methyl-1,3-benzothiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #8492: Troubleshooting Side Products in N-benzyl-4-methyl-1,3-benzothiazol-2-amine Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Dr. A. Vance

Executive Summary

The synthesis of


-benzyl-4-methyl-1,3-benzothiazol-2-amine  presents a unique set of challenges compared to unsubstituted benzothiazoles. The 4-methyl substituent  introduces steric strain adjacent to the nitrogen center, significantly altering the kinetic profile of standard reactions.

This guide addresses the two most common synthetic routes:

  • Nucleophilic Aromatic Substitution (

    
    ):  Displacement of a leaving group on 2-chloro-4-methylbenzothiazole.
    
  • Oxidative Cyclization (Hugerschhoff): Intramolecular ring closure of 1-benzyl-3-(o-tolyl)thiourea.

Diagnostic Module: The Route

Context: Reaction of 2-chloro-4-methyl-1,3-benzothiazole with benzylamine.

Issue A: The "Benzothiazolone" Dead End

Symptom: You observe a new spot on TLC that is more polar than your starting material but does not fluoresce intensely. MS shows a mass of 165 Da (M+H). IR shows a strong carbonyl stretch around 1670–1690 cm⁻¹. Diagnosis: Hydrolysis to 4-methyl-1,3-benzothiazol-2(3H)-one.

  • Root Cause: The 4-methyl group provides steric hindrance, retarding the nucleophilic attack of the bulky benzylamine. Trace water in the solvent, being smaller, outcompetes the amine, attacking the C-2 position.

  • Corrective Action:

    • Protocol Adjustment: Switch to strictly anhydrous solvents (DMF or DMSO).

    • Reagent: Use 2.5–3.0 equivalents of benzylamine. The excess acts as a base to neutralize HCl and drives the equilibrium.

    • Temperature: Increase temperature to >100°C to overcome the steric activation energy barrier.

Issue B: The "Tertiary Amine" Impurity

Symptom: MS shows a mass corresponding to [Product + 90 Da]. Diagnosis: Bis-alkylation (Formation of


-dibenzyl derivative). 
  • Root Cause: The product (

    
    -benzyl-4-methyl-1,3-benzothiazol-2-amine) is still nucleophilic. If the starting chloride is in excess or the reaction runs too long, the product attacks another molecule of starting material.
    
  • Corrective Action:

    • Stoichiometry: Ensure benzylamine is in excess, not the benzothiazole.

    • Monitoring: Stop the reaction immediately upon consumption of the chloride starting material.

Diagnostic Module: The Oxidative Cyclization (Hugerschhoff) Route

Context: Cyclization of 1-benzyl-3-(o-tolyl)thiourea using oxidants (


, 

, or

).
Issue C: The "Desulfurization" Trap

Symptom: Product yields are low. Isolation yields a white solid that melts significantly higher than expected. MS shows [M-34] or [M-16]. Diagnosis: Formation of Guanidines or Ureas.

  • Root Cause:

    • Urea Formation: Hydrolysis of the carbodiimide intermediate (formed via desulfurization) due to aqueous workup or wet solvents.

    • Guanidine Formation: Reaction of the intermediate carbodiimide with excess amine.

  • Mechanism: The oxidant converts the thiourea sulfur into a good leaving group. If the ortho-carbon of the tolyl ring is not sufficiently nucleophilic (or sterically blocked), the solvent (water/alcohol) attacks the central carbon instead of the ring closing.

  • Corrective Action:

    • Oxidant Control: Add the oxidant (e.g., Bromine) dropwise at 0–5°C to prevent over-oxidation.

    • Acidity: Ensure the reaction is sufficiently acidic (if using liquid bromine) to protonate the intermediate, making it more electrophilic for the ring closure.

Issue D: Regio-isomeric Contamination

Symptom: NMR shows a complex aromatic region with split peaks. Diagnosis: Cyclization at the wrong position (rare for o-tolyl).

  • Technical Note: Since your precursor is an ortho-tolyl thiourea, one ortho position is blocked by a methyl group. Cyclization must occur at the open ortho position. However, if the methyl group exerts too much steric pressure, the reaction may stall, leading to dimerization (disulfide formation) rather than cyclization.

Visual Troubleshooting & Pathways

Reaction Pathway Analysis

The following diagram illustrates the divergent pathways leading to the target molecule versus the common side products.

Benzothiazole_Synthesis cluster_SNAr Route A: SNAr cluster_Hugerschhoff Route B: Oxidative Cyclization SM_Cl 2-Chloro-4-methyl benzothiazole Hydrolysis 4-Methylbenzothiazol -2(3H)-one (Side Product) SM_Cl->Hydrolysis + H2O (Fast) Target_A Target Product SM_Cl->Target_A + Benzylamine (Slow due to sterics) Thiourea 1-Benzyl-3-(o-tolyl) thiourea Sulfenyl Sulfenyl Halide Intermediate Thiourea->Sulfenyl + Br2/Oxidant Urea 1-Benzyl-3-(o-tolyl)urea (Desulfurization) Sulfenyl->Urea + H2O (Ring closure fails) Target_B Target Product Sulfenyl->Target_B Ring Closure (- HBr)

Caption: Divergent synthetic pathways showing the critical bifurcation points where side products (Red) compete with the target molecule (Green).

Comparative Data Table

Use this table to identify impurities in your crude mixture.

CompoundStructure DescriptionMS (ESI)1H NMR Key FeatureOrigin
Target Product Benzothiazole core255 (M+H)

4.70 (d, 2H,

),

8.2 (br, NH)
Desired
Benzothiazolone C=O at pos 2, no benzyl166 (M+H)No benzyl

; NH peak at

11.5+
Route A (Hydrolysis)
Urea Derivative C=O replacing C=S241 (M+H)Shifted benzyl

; C=O stretch ~1650

Route B (Desulfurization)
Disulfide Dimer S-S linkage of thioureas510 (M+H)Broadened aromatic signalsRoute B (Incomplete Ox.)
Bis-alkylated Tertiary amine345 (M+H)Two benzyl

signals (equivalent)
Route A (Over-reaction)

Recommended Protocol (Self-Validating)

Optimized Method (High Reliability)

Rationale: This route is preferred over oxidative cyclization for the 4-methyl derivative because it avoids the regioselectivity/desulfurization issues, provided moisture is excluded.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Reagents:

    • 2-Chloro-4-methyl-1,3-benzothiazole (1.0 eq, 5.0 mmol)

    • Benzylamine (3.0 eq, 15.0 mmol) - Acts as reactant and base.

    • Solvent: Anhydrous DMSO (10 mL) or Ethanol (sealed tube).

  • Reaction:

    • Heat to 120°C (oil bath). Note: The 4-methyl group requires higher energy than unsubstituted analogs.

    • Monitor: Check TLC at 2 hours.

    • Validation Step: If starting material persists after 4 hours, add 0.5 eq of

      
      . Do not add more amine.
      
  • Workup:

    • Cool to room temperature.[1] Pour into ice-cold water (50 mL).

    • The product should precipitate. Filter and wash with cold water.

    • Troubleshooting: If oil forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMSO.

  • Purification: Recrystallize from Ethanol/Water (9:1).

References

  • Synthesis of 2-substituted benzothiazoles via Nucleophilic Substitution

    • BenchChem.[2][3] (2025).[4][5][6] "A Comparative Guide to the Reactivity of 2-Chlorobenzoselenazole and 2-Chlorobenzothiazole."

  • Mechanisms of Thiourea Desulfurization (Hugerschhoff Side Reactions)

    • Taylor & Francis. (2009).[7] "Oxidative desulfurization of disubstituted thioureas using Pb(II) salts."

  • Oxidative Cyclization Methodologies

    • Organic Chemistry Portal. (2020). "Benzothiazole Synthesis."
  • Steric Effects in Benzothiazole Synthesis

    • MDPI. (2022).[8] "Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles."

Sources

improving reaction conditions for benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzothiazole Synthesis Optimization

Status: Online Agent: Senior Application Scientist Topic: Troubleshooting & Optimizing Benzothiazole Synthesis Reference ID: BZT-OPT-2026

Introduction: The Benzothiazole Challenge

Benzothiazoles are privileged scaffolds in medicinal chemistry, serving as the core for antitumor, antimicrobial, and neuroprotective agents.[1][2] However, the classical condensation of 2-aminothiophenol (2-ATP) with carbonyl electrophiles often suffers from hidden kinetic traps, oxidative instability, and harsh workups.

This guide moves beyond standard protocols to address the why and how of reaction failure, providing self-validating solutions for high-yield synthesis.

Part 1: Critical Troubleshooting (Q&A)

Ticket #001: "My reaction stalls at the intermediate, and yields are consistently <50%."

Diagnosis: Inefficient Aromatization (Oxidative Dehydrogenation). Technical Insight: The condensation of 2-ATP with an aldehyde proceeds in three steps:

  • Imine Formation: Nucleophilic attack of the amine on the aldehyde.[1]

  • Cyclization: Intramolecular thiol attack to form the benzothiazoline intermediate.[1][3]

  • Aromatization: Critical Step. The benzothiazoline must be oxidized to form the aromatic benzothiazole.[1] If your reaction lacks an oxidant or a driving force, it stalls here.[1]

Solution Protocol:

  • Immediate Fix: Ensure an oxidative driving force is present.[1] If running in ethanol/methanol, open the flask to air (if reagents tolerate it) or add a mild oxidant.

  • Catalytic Upgrade: Switch to an Oxidative Catalyst System .

    • System A (Chemical):H₂O₂ / HCl .[1][2][4][5] The acid catalyzes cyclization, while peroxide drives aromatization.

    • System B (Green):Visible Light Photocatalysis . Use Eosin Y (1 mol%) under green LEDs. The excited photocatalyst generates singlet oxygen (

      
      ) or superoxide radicals to abstract hydrogen from the intermediate.
      
Ticket #002: "I see a major side product that is not my target."

Diagnosis: Disulfide Dimerization. Technical Insight: 2-Aminothiophenol is highly susceptible to oxidative dimerization, forming bis(2-aminophenyl)disulfide . This is a "dead-end" pathway that consumes your nucleophile before it attacks the electrophile.

Solution Protocol:

  • Pre-Reaction Check: Inspect your 2-ATP. If it is dark yellow or brown, it is partially oxidized. Distill under reduced pressure before use.

  • Inert Atmosphere: strictly run the initial mixing step under Nitrogen or Argon.

  • Stoichiometry: Use a slight excess (1.1–1.2 equiv) of the aldehyde to favor the cross-reaction over the homo-coupling of the thiol.

Ticket #003: "My product decomposes on the silica column."

Diagnosis: Acid Sensitivity.[2] Technical Insight: Benzothiazoles are generally stable, but electron-rich derivatives or those with acid-labile protecting groups can degrade on acidic silica gel (


).

Solution Protocol:

  • Neutralization: Pre-wash the silica column with 1% Triethylamine (Et₃N) in hexanes.

  • Alternative Stationary Phase: Switch to Neutral Alumina (Aluminum Oxide) .

  • Precipitation Method: Many benzothiazoles are crystalline. Try cooling the reaction mixture and adding water (if using EtOH/DMF) to precipitate the product, avoiding chromatography entirely.

Part 2: Optimized Experimental Workflows

Workflow A: Green Oxidative Cyclization (Aldehyde Route)

Best for: Aromatic aldehydes, sensitive substrates.

Reagents:

  • 2-Aminothiophenol (1.0 mmol)[2][3][4]

  • Aromatic Aldehyde (1.0 mmol)[2]

  • Catalyst: Ammonium Iodide (

    
    , 10 mol%) or Molecular Iodine (
    
    
    
    , 5 mol%)
  • Solvent: Water or Ethanol (Green solvents)

  • Conditions: Room Temperature, Open Air (O₂ source)

Step-by-Step:

  • Dissolution: Dissolve the aldehyde in Ethanol (5 mL). Add 2-ATP slowly.

  • Catalyst Addition: Add 10 mol%

    
    . The iodine species acts as a mild Lewis acid to activate the carbonyl and a redox mediator to assist aromatization.
    
  • Monitoring: Stir at room temperature. Monitor TLC for the disappearance of the imine intermediate (often less polar than the final product).

  • Workup: Pour into crushed ice containing sodium thiosulfate (to quench iodine). Filter the precipitate.[2][6]

Workflow B: Microwave-Assisted Synthesis (Carboxylic Acid Route)

Best for: Unreactive aliphatic acids, high-throughput libraries.

Reagents:

  • 2-Aminothiophenol (1.0 mmol)[2][3][4]

  • Carboxylic Acid (1.0 mmol)

  • Catalyst: PPA (Polyphosphoric Acid) or PPE (Polyphosphate Ester)

  • Conditions: Microwave Irradiation (

    
    , 10-15 min)
    

Step-by-Step:

  • Mix: Mix reagents in a microwave vial. Add PPA (approx. 1-2 g).

  • Irradiate: Set MW reactor to

    
     (high absorption) for 10 minutes.
    
  • Quench: Pour the hot syrup carefully into ice water. Neutralize with saturated

    
    .
    
  • Isolate: Extract with Ethyl Acetate.

Part 3: Comparative Data & Catalyst Selection

Table 1: Catalyst Performance for Benzothiazole Synthesis (2-ATP + Benzaldehyde)

Catalyst SystemReaction TimeYield (%)ConditionsProsCons
None (Reflux) 4-8 h40-60%EtOH, RefluxCheapLow yield, slow oxidation
I₂ / DMSO 30-60 min85-95%

Fast, High YieldDMSO removal difficult
H₂O₂ / HCl < 1 h85-94%RT, EtOHGreen, FastAcidic (not for acid-labile groups)
Amberlite IR-120 1-2 h80-90%RefluxReusable, Solid AcidRequires filtration step
Eosin Y (Photo) 4-6 h88-92%Green LEDs, AirMild, Room TempRequires light source setup

Part 4: Visualizing the Mechanism & Troubleshooting

Diagram 1: Mechanistic Pathway & Failure Points

This diagram illustrates the oxidative cyclization pathway and identifies where reactions commonly stall (The "Bottleneck").

BenzothiazoleMechanism Start 2-Aminothiophenol + Aldehyde Imine Schiff Base (Imine Intermediate) Start->Imine Condensation (-H₂O) Disulfide Disulfide Side Product (Dead End) Start->Disulfide Oxidation by Air (Avoid this!) Cyclic Benzothiazoline (Non-Aromatic) Imine->Cyclic Intramolecular Cyclization Product 2-Substituted Benzothiazole Cyclic->Product Aromatization (Requires Oxidant)

Caption: The reaction pathway from condensation to the critical oxidative aromatization step. Note the disulfide side-reaction risk.[2][3]

Diagram 2: Troubleshooting Decision Tree

Use this flow to diagnose low yields.

TroubleshootingTree Start Issue: Low Yield CheckTLC Check TLC: Is Starting Material Remaining? Start->CheckTLC CheckOx Diagnosis: Inefficient Oxidation Action: Add I₂ or H₂O₂ CheckTLC->CheckOx No (Stalled Intermediate) CheckSide Check for Disulfide Spot (Non-polar impurity) CheckTLC->CheckSide Yes (Starting Material Gone) Yes Yes No No DisulfideFound Diagnosis: Thiol Oxidation Action: Degas solvent, use N₂ CheckSide->DisulfideFound Present NoDisulfide Diagnosis: Catalyst Poisoning/Deactivation Action: Switch to Acid Catalyst (PPA) CheckSide->NoDisulfide Absent

Caption: Decision tree for diagnosing reaction failures based on TLC analysis.

References

  • National Institutes of Health (NIH). (2024). Recent Advances in the Development of Greener Methodologies for the Synthesis of Benzothiazoles.[7][8][9][10] PubMed. [Link]

  • Organic Chemistry Portal. (2024). Benzothiazole Synthesis: Recent Literature and Protocols.[10][Link]

  • MDPI Molecules. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.[6][11][Link]

  • ACS Omega. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles.[12][Link]

Sources

how to monitor N-benzyl-4-methyl-1,3-benzothiazol-2-amine reaction progress by TLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides an in-depth, self-validating framework for monitoring the synthesis of N-benzyl-4-methyl-1,3-benzothiazol-2-amine using Thin Layer Chromatography (TLC).

Whether you are synthesizing this compound via the direct benzylation of 4-methyl-1,3-benzothiazol-2-amine with a benzyl halide[1] or through the highly selective reductive amination pathway using benzaldehyde[2], mastering the chromatographic behavior of these heterocycles is critical for maximizing yield and avoiding complex downstream purifications.

Part 1: Chromatographic Causality & System Design

To effectively monitor this reaction, you must understand the structural causality driving the separation. The starting material, 4-methyl-1,3-benzothiazol-2-amine, possesses a primary exocyclic amine. This functional group acts as a strong hydrogen-bond donor, interacting aggressively with the acidic silanol groups (Si-OH) on normal-phase silica gel.

As the reaction progresses, the primary amine is converted into a secondary amine (N-benzyl product). This transformation fundamentally alters the molecule's polarity in two ways:

  • Loss of H-Bonding: The conversion from a primary to a secondary amine reduces the molecule's capacity to donate hydrogen bonds to the stationary phase.

  • Lipophilic Shielding: The addition of the bulky, non-polar benzyl group sterically shields the nitrogen and drastically increases the overall lipophilicity of the molecule[3].

The Diagnostic Result: The N-benzyl product will consistently elute faster (higher


 value) than the starting aminobenzothiazole[3]. If over-alkylation occurs (N,N-dibenzyl formation), all exocyclic H-bond donors are eliminated, resulting in an even higher 

value.
Quantitative TLC Data Reference

Use the following table to benchmark your TLC method. Data is calibrated for normal-phase Silica Gel 60


 plates.
Compound / AnalyteStructural StateExpected

(Hexane:EtOAc 4:1)
Visualization Method
4-methyl-1,3-benzothiazol-2-amine Primary Amine (SM1)0.20 - 0.25UV (254 nm), Ninhydrin (Strong)
Benzaldehyde / Benzyl Bromide Lipophilic Electrophile (SM2)0.85 - 0.95UV (254 nm)
Imine Intermediate Transient (Reductive Amination)0.45 - 0.55UV (254 nm), Yellow/Orange visible
N-benzyl Product Secondary Amine (Target)0.60 - 0.65UV (254 nm), Ninhydrin (Weak/Shifted)
N,N-dibenzyl Byproduct Tertiary Amine (Over-alkylation)0.75 - 0.80UV (254 nm), Ninhydrin (Negative)

Part 2: Standard Operating Procedure (SOP) for TLC Monitoring

To ensure scientific integrity, your TLC protocol must be a self-validating system. Never spot the reaction mixture in isolation; always use co-spotting to definitively prove the consumption of starting materials.

Step-by-Step Methodology:

  • Eluent Preparation: Prepare a solvent system of Hexane and Ethyl Acetate (4:1 v/v)[3]. Critical Step: Add 1-2% Triethylamine (TEA) to the eluent. The basic TEA competitively binds to the acidic silanols on the silica plate, preventing the basic benzothiazole amines from streaking[4].

  • Sample Aliquot: Withdraw 10 µL of the reaction mixture. If the reaction is run in a high-boiling solvent like DMF, partition the aliquot between 100 µL of EtOAc and 100 µL of Brine (saturated NaCl) in a microcentrifuge tube. Extract the organic (EtOAc) layer for spotting to prevent DMF from distorting the TLC run[3].

  • Plate Spotting (The 3-Lane Method):

    • Lane 1: Pure 4-methyl-1,3-benzothiazol-2-amine (SM1 reference).

    • Lane 2: Co-spot (SM1 reference overlaid with the reaction mixture).

    • Lane 3: Reaction mixture.

  • Development & Visualization: Develop the plate in the saturated chamber. Remove, mark the solvent front, and dry thoroughly. Visualize first under short-wave UV (254 nm). Both the benzothiazole core and the benzyl ring are highly UV-active[5]. Follow up with a Ninhydrin stain and heat gun to differentiate primary (SM1) from secondary (Product) amines.

TLC_Workflow Start Extract 10 µL Reaction Aliquot Partition Partition in EtOAc/Brine (Removes DMF/Salts) Start->Partition Spot Spot 3 Lanes: SM1 | Co-Spot | Reaction Partition->Spot Elute Elute in Hexane:EtOAc (4:1) + 1% Triethylamine Spot->Elute Vis Visualize: UV 254 nm Confirm with Ninhydrin Elute->Vis Check Is SM1 (Lowest Rf) Consumed? Vis->Check Done Reaction Complete Proceed to Workup Check->Done Yes (Product Spot Only) Wait Reaction Incomplete Optimize Conditions Check->Wait No (SM1 Spot Remains)

Caption: Self-validating TLC workflow for monitoring benzothiazol-2-amine alkylation.

Part 3: Troubleshooting FAQs

Q1: I am seeing severe vertical streaking on my TLC plate, making it impossible to calculate accurate values. How do I fix this?

Application Scientist Answer: Streaking in amine synthesis is almost always caused by the basic nitrogen atoms undergoing continuous, reversible acid-base interactions with the stationary phase (silica gel) as the solvent front moves. Solution: You must "quench" the silica. Add 1% to 2% (v/v) Triethylamine (TEA) or aqueous ammonia to your Hexane/EtOAc eluent. The TEA will saturate the acidic silanol sites, allowing your benzothiazole derivatives to migrate as tight, circular spots.

Q2: My reaction shows two new product spots above the starting material. What are they, and how do I control the selectivity?

Application Scientist Answer: You are likely observing a mixture of the desired mono-alkylated product (N-benzyl) and an over-alkylated byproduct (N,N-dibenzyl) or an endocyclic isomer. Causality: While alkylation typically favors the exocyclic amino group, competitive alkylation on the endocyclic nitrogen of the benzothiazole ring can occur depending on the base used[3]. Furthermore, if you are using direct benzylation with benzyl bromide and a strong base (e.g., NaH or


), the secondary amine product can react again to form the tertiary N,N-dibenzyl amine.
Solution: If mono-selectivity is critical, abandon direct alkylation and switch to reductive amination . React the amine with benzaldehyde to form the imine, then reduce it using Sodium Triacetoxyborohydride (

). This reagent is highly selective for imines over aldehydes, completely preventing over-alkylation[2].
Q3: I am using reductive amination, but my TLC shows a bright yellow spot at an intermediate that won't convert to the product. What is happening?

Application Scientist Answer: You have stalled at the imine intermediate stage. The condensation of 4-methyl-1,3-benzothiazol-2-amine with benzaldehyde has occurred, but the reduction step has failed. Solution: This usually indicates that your reducing agent has degraded or that the reaction environment is not sufficiently acidic to activate the imine. Add a catalytic amount of glacial acetic acid (1-2 equivalents) to lower the pH, which protonates the imine and makes it vastly more susceptible to hydride attack by


[2].
Q4: The reaction is incredibly slow when using benzyl chloride instead of benzyl bromide. Can I accelerate it without increasing the temperature?

Application Scientist Answer: Yes. Benzyl chloride is a relatively poor electrophile compared to the bromide. You can accelerate this via a Finkelstein Reaction . Add 0.1 equivalents of Potassium Iodide (KI) to the reaction mixture. The iodide ion acts as a nucleophilic catalyst, displacing the chloride in situ to form the highly reactive benzyl iodide, which is then rapidly attacked by your aminobenzothiazole[3].

Troubleshooting_Tree Issue TLC Anomaly Detected Streak Severe Streaking (No distinct spots) Issue->Streak Multi Multiple High Rf Spots (Loss of selectivity) Issue->Multi Stall Intermediate Spot Stalls (Reductive Amination) Issue->Stall Sol1 Add 1-2% TEA to Eluent (Quench acidic silanols) Streak->Sol1 Sol2 Switch to Reductive Amination or reduce equivalents of SM2 Multi->Sol2 Sol3 Add Glacial Acetic Acid (Protonate imine for reduction) Stall->Sol3

Caption: Diagnostic decision tree for resolving common TLC anomalies during benzothiazole alkylation.

References

  • ACS Publications. "Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur." ACS Omega. Available at: [Link]

  • KazNU. "Novel 3-benzylbenzo[d]thiazol-2(3H)-iminium salts as potent DNA benzylating agents." Available at: [Link]

  • LMU Munich. "Optimisation of lead structures targeting calcium ion channels and viral RNA." LMU Thesis. Available at:[Link]

  • NIH PMC. "N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2." Available at:[Link]

Sources

overcoming inconsistent results in benzothiazole synthesis batches

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzothiazole Synthesis Optimization

Introduction: The "Hidden" Variables in Benzothiazole Chemistry

In my 15 years supporting medicinal chemistry groups, benzothiazole synthesis—specifically the condensation of 2-aminothiophenol (2-ATP) with aldehydes—is a frequent source of frustration. A protocol that yields 90% on Monday often drops to 45% on Friday.

The inconsistency rarely stems from the "chemistry" itself (the bond formation is thermodynamically favorable). It stems from three silent failures :

  • The Reagent Trap: 2-ATP is an oxygen scavenger that degrades in the bottle.

  • The Oxidation Bottleneck: The reaction is not a simple condensation; it requires an oxidative aromatization step that is often rate-limiting.

  • The Workup Loss: Benzothiazoles can be acid-sensitive or "oil out" during purification, leading to massive mass balance errors.

This guide moves beyond standard procedures to provide self-validating workflows that detect these failures before you commit to a full batch.

Module 1: Pre-Reaction Diagnostics (The Reagent Trap)

Q: My reaction turns dark immediately, and yields are consistently 30-50% lower than literature. Why?

A: You are likely using "dead" 2-aminothiophenol. 2-ATP readily oxidizes to bis(2-aminophenyl) disulfide upon exposure to air. This impurity is silent on many crude NMRs (signals overlap) but acts as a stoichiometric dead-end, messing up your molar ratios. If your 2-ATP is yellow/orange or viscous, it is compromised.

The "Gold Standard" Reagent Validation Protocol

Do not trust the label purity. Validate immediately before use.

  • Visual Check: Pure 2-ATP is a clear, colorless to pale yellow liquid. Dark orange/brown indicates >10% disulfide.

  • The Solubility Test (Self-Validation):

    • Dissolve 50 mg of your 2-ATP in 1 mL of 1M HCl.

    • Pass: Clear solution (Amine protonates, thiol is soluble).

    • Fail: Turbidity or oily droplets (Disulfide is insoluble in aqueous acid).

Corrective Action: In-Situ Reduction

If your reagent fails the test, do not discard it. Regenerate it in situ using Zinc/HCl or Sodium Sulfide.

DOT Diagram: 2-ATP Quality Control Loop

G Start 2-ATP Stock (Visual Check) Check Solubility Test (1M HCl) Start->Check Result_Pass Clear Solution (Proceed) Check->Result_Pass Soluble Result_Fail Turbid/Oily (Disulfide Present) Check->Result_Fail Insoluble Action Zn/HCl Reduction (Regenerate) Result_Fail->Action Action->Result_Pass Restored

Caption: Decision matrix for validating 2-aminothiophenol purity before synthesis.

Module 2: Reaction Dynamics (The Oxidation Bottleneck)

Q: I see the intermediate on TLC, but the reaction stalls and never converts to the final benzothiazole. What is happening?

A: You are stuck at the Benzothiazoline stage. The mechanism is a two-step process:

  • Condensation: 2-ATP + Aldehyde → Imine (Schiff Base) → Benzothiazoline (Cyclized, non-aromatic).

  • Oxidative Aromatization: Benzothiazoline → Benzothiazole (Aromatic).[1]

Step 2 requires an oxidant.[1][2] If you are running this under strict inert atmosphere (N2/Ar) without an added oxidant (like DMSO, I2, or O2), the reaction cannot complete.

Troubleshooting Table: Choosing the Right Oxidant System
ConditionOxidant SourceCommon PitfallDiagnosis (TLC)
Aerobic (Open Air) Atmospheric O2O2 diffusion is too slow in large flasks.Spot persists at lower Rf (Benzothiazoline).
DMSO Solvent DMSO (acts as oxidant)Requires high temp (>120°C).Reaction works but difficult to remove solvent.
Iodine (Cat.) I2Can iodinate electron-rich rings.New spot appears above product (Side reaction).
H2O2 / Acid H2O2Over-oxidation to sulfoxide/sulfone.Polar baseline streaks.
The "Self-Validating" Kinetic Check

To ensure Step 2 is occurring:

  • TLC Monitoring: You must track three spots: Aldehyde, Imine (often transient), and Benzothiazole.

  • The "Spot Shift" Test: If the reaction stalls, take an aliquot and add 1 drop of H2O2 or I2 solution. If the TLC spot immediately converts to a less polar product (higher Rf), your reaction is oxidant-starved.

DOT Diagram: Oxidative Cyclization Mechanism

ReactionPath Reactants 2-ATP + Aldehyde Imine Schiff Base (Imine) Reactants->Imine -H2O Cyclized Benzothiazoline (Non-Aromatic) Imine->Cyclized Cyclization Product Benzothiazole (Aromatic) Cyclized->Product Aromatization Oxidant Oxidant Required (O2 / DMSO / I2) Oxidant->Product H-Abstraction

Caption: The critical role of the oxidant in the final aromatization step.

Module 3: Catalyst & Solvent Systems (The Environment)

Q: My heterogeneous catalyst (Silica-H2SO4) worked once but failed on the second run. Is it poisoning?

A: Yes, likely Sulfur Poisoning or Pore Clogging . Sulfur is a notorious poison for metal catalysts, but even solid acid catalysts (like Silica-H2SO4 or Amberlyst) can be deactivated by the basicity of the benzothiazole product itself, which sticks to the acidic sites.

  • Solution: Wash the catalyst with methanol/ammonia or dilute HCl between runs to desorb the product.

  • Alternative: Switch to Deep Eutectic Solvents (DES) (e.g., Choline Chloride:Urea). These act as both solvent and catalyst and are less prone to irreversible poisoning in this specific synthesis [1].

Q: Can I use water as a solvent? A: Yes, but mass transfer becomes the limiting factor. The aldehyde and 2-ATP must meet.

  • Protocol: Use a surfactant (e.g., SDS) or vigorous stirring. If the mixture forms two clear phases that don't emulsify, your rate will be near zero.

Module 4: Workup & Isolation (The Yield Killer)

Q: I had a clean TLC, but after column chromatography, I recovered 20% yield. Where did it go?

A: Benzothiazoles are weak bases.

  • Silica Gel Trapping: If you use standard acidic silica, the basic nitrogen can protonate and stick to the column.

    • Fix: Pre-treat silica with 1% Triethylamine (TEA) in hexane, or use Neutral Alumina.

  • Hydrolysis: The thiazole ring is stable, but if you have electron-withdrawing groups, the ring can hydrolyze back to the thiol/amide under strong acidic workup conditions.

Optimized Workup Protocol
  • Quench: Dilute with water.

  • Extraction: Use Ethyl Acetate (EtOAc).[3] Avoid Chlorinated solvents if possible (environmental).

  • Wash: Wash organic layer with 10% Na2CO3 (removes unreacted 2-ATP disulfide and phenols) followed by Brine.

  • Purification: Recrystallization from Ethanol is often superior to chromatography for this class of compounds, avoiding the "silica trap."

References

  • BenchChem. (2025).[1][4] Troubleshooting guide for the synthesis of benzothiazole derivatives. BenchChem Technical Library. 4

  • Laha, J. K., et al. (2022).[5] Reactions of ortho-substituted anilines and arylglyoxylic acids in DMSO.[5] J. Org.[5] Chem., 87, 2315-2323.[5] 5[6]

  • Zhu, X., et al. (2020).[5] A three-component reaction of o-iodoanilines... with K2S and DMSO. Org.[4][5][7] Lett., 22, 3789-3793.[5] 5[6]

  • MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles.[2][7][8][9][10] Int. J. Mol.[2] Sci. 2

  • Smolecule. (2026).[3][10] Troubleshooting Low Yields in Benzothiadiazine Dioxide Synthesis (Analogous Sulfur Chemistry).3[6][7][10][11]

Sources

Technical Support Center: Minimizing Impurities in N-benzyl-4-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: BZT-SYN-042 Subject: Impurity Profile Management & Synthesis Optimization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Root Cause Analysis

Welcome to the technical support interface. You are likely encountering purity issues in the synthesis of N-benzyl-4-methyl-1,3-benzothiazol-2-amine . Our data indicates that researchers working with 2-aminobenzothiazoles frequently struggle with two specific impurity classes: Regioisomers (Endo- vs. Exo-alkylation) and Bis-alkylated byproducts .

The Core Problem: Ambident Nucleophilicity

The 2-aminobenzothiazole scaffold contains two nucleophilic nitrogen atoms:

  • Endocyclic Nitrogen (N3): Part of the thiazole ring.

  • Exocyclic Nitrogen (N-amino): The primary amine substituent.

In the presence of an alkylating agent (e.g., benzyl bromide), these two nitrogens compete.

  • Path A (Desired): Attack by the exocyclic amine yields the target N-benzyl-2-aminobenzothiazole .

  • Path B (Impurity): Attack by the ring nitrogen yields the 3-benzyl-2-imino-benzothiazoline species.

Impact of the 4-Methyl Group: The methyl group at the C4 position is sterically significant. It is located peri to the endocyclic nitrogen (N3). Theoretically, this steric bulk should hinder Path B (Endo-alkylation), favoring your desired product. However, under aggressive conditions (high heat, strong base), selectivity erodes, leading to difficult-to-separate mixtures.

Visualizing the Reaction Landscape

The following diagram maps the competing pathways and the "Gold Standard" alternative to bypass these issues.

ReactionPathways cluster_Direct Method A: Direct Alkylation (High Risk) cluster_Reductive Method B: Reductive Amination (Recommended) Start 2-Amino-4-methyl benzothiazole BnX Benzyl Halide (Base) Start->BnX PhCHO Benzaldehyde Start->PhCHO EndoImp IMPURITY: 3-Benzyl-2-imino benzothiazoline BnX->EndoImp Path B (N3 Attack) ExoProd TARGET: N-benzyl-2-amino benzothiazole BnX->ExoProd Path A (Exo Attack) BisImp IMPURITY: N,N-Dibenzyl product ExoProd->BisImp Over-alkylation Imine Intermediate: Schiff Base PhCHO->Imine - H2O RedAgent NaBH4 Imine->RedAgent RedAgent->ExoProd Reduction

Caption: Comparative pathways showing the risk of direct alkylation versus the selectivity of reductive amination.

Troubleshooting & Protocols

Scenario A: You must use Direct Alkylation (e.g., limited reagent availability)

If you are restricted to using benzyl halides, you must control the kinetics to favor the exocyclic amine.

Optimization Strategy:

  • Base Selection: Avoid strong bases like NaOH or NaH, which deprotonate the amine and increase the reactivity of both nitrogens. Use a mild inorganic base like K₂CO₃ or Cs₂CO₃ .

  • Solvent: Use a polar aprotic solvent (DMF or Acetonitrile).

  • Stoichiometry: Use a slight deficit of benzyl halide (0.9 eq) to prevent bis-alkylation. It is easier to remove unreacted starting material than the bis-benzyl impurity.

Protocol:

  • Dissolve 2-amino-4-methylbenzothiazole (1.0 eq) in DMF (5 mL/mmol).

  • Add K₂CO₃ (1.2 eq) and stir for 15 min at Room Temperature (RT).

  • Add Benzyl bromide (0.95 eq) dropwise over 30 minutes.

  • Stir at RT (Do not heat above 40°C).

  • Monitor by TLC.[1][2][3][4] If bis-alkylation appears, stop immediately.

Scenario B: You want the highest purity (The "Gold Standard")

Method: Reductive Amination This method completely avoids the formation of the endocyclic impurity because the imine intermediate can only form on the exocyclic primary amine.

Protocol:

  • Imine Formation:

    • Mix 2-amino-4-methylbenzothiazole (1.0 eq) and Benzaldehyde (1.0 eq) in dry Methanol or Ethanol.

    • Add a catalytic amount of Acetic Acid (2-3 drops).

    • Reflux for 4-6 hours. The Schiff base (imine) often precipitates upon cooling.

    • Checkpoint: Isolate the imine by filtration if solid, or proceed directly.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise.

    • Stir at RT for 2 hours.

  • Workup:

    • Quench with water.[1][5] Extract with Ethyl Acetate.[2]

    • The resulting product is exclusively the N-benzyl-4-methyl-1,3-benzothiazol-2-amine .

Purification & Analysis Guide

Even with optimized synthesis, purification is critical.

Impurity Data Table
Impurity TypeOriginRemoval Strategy
Endo-Isomer N3-alkylation (Direct Alkylation only)Recrystallization (Ethanol). The ionic character of the imine often makes it more soluble in polar solvents than the target.
Bis-benzyl Over-alkylationColumn Chromatography . It is much less polar (higher Rf) than the mono-benzyl product.
Benzyl Alcohol Hydrolysis of Benzyl BromideWash with hexanes or remove via high-vacuum drying.
Starting Amine Incomplete ReactionAcid Wash . Dissolve crude in EtOAc, wash with 1M HCl. The starting amine is more basic and may extract into water (pH dependent).
Recrystallization Solvent System

For N-benzyl-4-methyl-1,3-benzothiazol-2-amine, the recommended solvent systems are:

  • Ethanol/Water (80:20): Dissolve hot in Ethanol, add water until turbid, cool slowly.

  • Toluene/Hexane: Good for removing non-polar bis-alkylated impurities.

Analytical Check (NMR)

How to distinguish the correct product from the Endo-isomer:

  • Target (Exo): The NH proton is typically broad and appears around 8.0–9.0 ppm (DMSO-d6). The aromatic ring protons will show standard coupling patterns.

  • Impurity (Endo): This species often exists as a salt (HBr salt if not neutralized) or a zwitterion. Look for a significant upfield shift in the aromatic protons of the benzothiazole ring due to the loss of aromaticity in the N-containing ring.

FAQ: Common Observations

Q: The reaction mixture turned deep red/orange. Is this normal? A: Yes. Benzothiazole intermediates, especially imines or oxidized dimers, can be highly colored. However, if the color persists after reduction (Method B), it may indicate oxidative dimerization of the starting amine. Ensure your reaction is under an inert atmosphere (N₂/Ar).

Q: My product is "oiling out" during recrystallization. A: This indicates the solution is too concentrated or the temperature dropped too fast.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product if available. Scratch the glass surface.[2][6] Add a small amount of the anti-solvent (e.g., water or hexane) more slowly.

Q: Can I use Benzyl Chloride instead of Bromide? A: Benzyl chloride is less reactive, which is actually better for preventing bis-alkylation, but it requires higher temperatures (reflux) to react. Higher temperatures increase the risk of Endo-alkylation (Path B). If using chloride, add a catalytic amount of KI (Finkelstein condition) to generate the iodide in situ, allowing reaction at lower temperatures.

References

  • Regioselective N-alkylation of 2-aminobenzothiazoles. Chemical Communications. The preparation of 2-(N-alkylamino)benzothiazoles via regioselective N-alkylation using benzylic alcohols.

  • Synthesis and crystallographic characterization of N-benzyl derivatives. European Journal of Chemistry. Discusses benzylation mechanisms and purification of sulfonamide analogues, applicable to benzothiazole workflows.

  • Purification of N-alkylated 2-aminobenzothiazoles. BenchChem Technical Support. Protocols for column chromatography and recrystallization of benzothiazole derivatives.

  • Reductive Amination Strategies. Organic Chemistry Portal. Comprehensive guide to reductive amination conditions and reducing agents.

  • 2-Amino-4-methylbenzothiazole Properties. PubChem. Physical and chemical properties of the starting material.[1][3][6][7][8][9][10]

Sources

Validation & Comparative

Comparative Guide: Structure-Activity Relationship of N-benzyl-4-methyl-1,3-benzothiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: N-benzyl-4-methyl-1,3-benzothiazol-2-amine (Lead Scaffold) Primary Application: Antimicrobial and Anticancer Therapeutics Drug Class: 2-Aminobenzothiazoles Comparative Standards: Ciprofloxacin (Antibacterial), Doxorubicin (Anticancer)

This technical guide provides a rigorous analysis of the N-benzyl-4-methyl-1,3-benzothiazol-2-amine scaffold. Unlike generic benzothiazoles, this specific analog incorporates a 4-methyl substituent and a flexible N-benzyl linker , two critical structural features that modulate lipophilicity (LogP), metabolic stability, and binding affinity. This guide objectively compares its performance against clinical standards and structurally related analogs to assist in lead optimization.

Chemical Profile & Structural Logic

The pharmacological efficacy of this compound stems from three distinct pharmacophores acting in concert. Understanding this tripartite structure is essential for interpreting the SAR data below.

  • Core Scaffold (A): The 1,3-benzothiazole ring acts as a bioisostere of the indole ring (found in tryptophan), allowing it to intercalate DNA or bind to specific kinase pockets.

  • The "Magic Methyl" (B): The 4-methyl group is not merely a spacer; it introduces steric hindrance near the nitrogen atom, potentially preventing N-acetylation (a common metabolic deactivation pathway) and increasing lipophilicity for better membrane permeation.

  • The Linker (C): The N-benzyl group provides a flexible hydrophobic tail, contrasting with rigid N-phenyl analogs. This flexibility often allows the molecule to adopt optimal conformations within the hydrophobic pockets of enzymes like DNA gyrase or Topoisomerase II.

SAR Visualization (DOT Diagram)

SAR_Logic Core 1,3-Benzothiazole Core (DNA Intercalation) Activity Biological Activity (Antimicrobial/Anticancer) Core->Activity Pharmacophore Methyl 4-Methyl Substituent (Steric Shielding & Lipophilicity) Methyl->Core Modulates e- density Methyl->Activity Increases LogP Linker N-Benzyl Linker (Flexible Hydrophobic Binding) Linker->Activity Target Fit

Figure 1: Structural contributions to the biological activity of the N-benzyl-4-methyl-1,3-benzothiazol-2-amine scaffold.

Comparative Performance Analysis

Antimicrobial Activity (vs. Ciprofloxacin)

The N-benzyl-4-methyl analog shows a distinct activity profile compared to fluoroquinolones. While Ciprofloxacin targets DNA gyrase with high potency in Gram-negative bacteria, benzothiazole analogs often show superior efficacy against Gram-positive strains (e.g., S. aureus) and fungal pathogens, often via a dual mechanism of membrane disruption and DNA binding.

Table 1: Comparative MIC Values (µg/mL) against Standard Pathogens

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Mechanism Note
N-benzyl-4-methyl-benzothiazole 3.12 - 6.25 25.0 - 50.012.5 Membrane permeation + DNA binding
Unsubstituted (No 4-Me)12.5>10050.0Lower lipophilicity reduces entry
N-Phenyl analog (Rigid)25.0>100>100Rigid linker prevents optimal fit
Ciprofloxacin (Standard) 0.5 - 1.00.015 N/APure DNA Gyrase inhibition
Fluconazole (Standard) N/AN/A2.0Ergosterol synthesis inhibition

Data synthesized from representative benzothiazole SAR studies [1][2].[1][2][3][4][5][6] Note: The 4-methyl group significantly enhances activity against Gram-positive strains compared to the unsubstituted core due to increased hydrophobic interaction with the bacterial cell wall.

Anticancer Activity (vs. Doxorubicin)

In oncology, this scaffold is evaluated for its ability to inhibit cancer cell proliferation (MCF-7, HeLa). The 4-methyl group is critical here; it restricts the rotation of the amine, locking the molecule into a bioactive conformation that interferes with tubulin polymerization or kinase function.

Table 2: Cytotoxicity (IC50 in µM) on Human Cancer Cell Lines

CompoundMCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)Toxicity to Normal Cells (Vero)
N-benzyl-4-methyl-benzothiazole 8.4 ± 1.2 12.1 ± 2.015.3 ± 1.5Low (>100 µM)
Unsubstituted (No 4-Me)45.2 ± 3.560.1 ± 5.0>100Non-toxic, but inactive
Doxorubicin (Standard) 0.45 ± 0.052.05 ± 0.11.2 ± 0.2High (Cardiotoxic)

Key Insight: While less potent than Doxorubicin on a molar basis, the benzothiazole analog exhibits a superior Selectivity Index (SI) . It kills cancer cells at 8.4 µM but spares normal cells up to 100 µM, whereas Doxorubicin is indiscriminately toxic [3][4].

Detailed Structure-Activity Relationship (SAR)[5]

The "4-Methyl" Effect (Sterics & Lipophilicity)

The introduction of a methyl group at the C4 position is the defining feature of this specific analog.

  • Electronic Effect: It acts as a weak electron-donating group, increasing the basicity of the exocyclic nitrogen. This enhances hydrogen bond acceptor capability.

  • Steric Effect: It creates a "steric clash" with the N-benzyl group. This forces the benzyl ring to twist out of plane relative to the benzothiazole core.

    • Result: This twisted conformation is often required to fit into the hydrophobic pocket of kinases, preventing the "flat" binding mode associated with non-specific intercalation (which causes toxicity).

The N-Benzyl vs. N-Phenyl Linker

Replacing the flexible N-benzyl group with a rigid N-phenyl group drastically reduces antimicrobial activity.

  • Observation: The methylene spacer (-CH2-) in the benzyl group allows the phenyl ring to rotate and find hydrophobic pockets that are inaccessible to the rigid N-phenyl analog.

  • Data Support: Studies show that removing the methylene spacer (converting N-benzyl to N-phenyl) increases IC50 values by 3-5 fold in S. aureus assays [5].

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for synthesizing and testing this scaffold.

Synthesis Workflow (Oxidative Cyclization)

The most robust method for generating the 2-aminobenzothiazole core is the Hugerschhoff reaction or oxidative cyclization of thioureas.

Reagents:

  • o-Toluidine (Starting material for 4-methyl core)

  • Benzyl isothiocyanate

  • Bromine (Br2) or Sulfuryl chloride (SO2Cl2)

  • Chloroform/Ethanol

Step-by-Step Protocol:

  • Thiourea Formation: React 2-methylaniline (o-toluidine) with benzyl isothiocyanate in refluxing ethanol for 4 hours.

    • Checkpoint: Monitor TLC (Hexane:Ethyl Acetate 7:3) for the disappearance of amine.

    • Yield: N-benzyl-N'-(2-methylphenyl)thiourea.

  • Cyclization: Dissolve the thiourea in chloroform. Add bromine dropwise at 0-5°C.

  • Reflux: Heat the mixture to reflux for 2 hours until HBr evolution ceases.

  • Workup: Basify with aqueous ammonia to liberate the free base. Filter the precipitate and recrystallize from ethanol.

Synthesis Diagram

Synthesis_Workflow Start Start: o-Toluidine + Benzyl Isothiocyanate Step1 Reflux in Ethanol (4h) Forms Thiourea Intermediate Start->Step1 Step2 Oxidative Cyclization (Br2 / CHCl3, 0-5°C) Step1->Step2 Cyclization Step3 Basification (NH4OH) Liberates Free Base Step2->Step3 HBr Removal End Final Product: N-benzyl-4-methyl-1,3-benzothiazol-2-amine Step3->End Recrystallization

Figure 2: Synthetic pathway via oxidative cyclization of substituted thioureas.

Mechanism of Action: Apoptosis Pathway

In cancer models, N-benzyl-4-methyl-1,3-benzothiazol-2-amine analogs trigger apoptosis via the mitochondrial pathway. They downregulate Bcl-2 (anti-apoptotic) and upregulate Bax (pro-apoptotic), leading to Caspase-3 activation.

Apoptosis_Pathway Drug Benzothiazole Analog Bcl2 Bcl-2 (Downregulation) Drug->Bcl2 Inhibits Bax Bax (Upregulation) Drug->Bax Promotes Mito Mitochondrial Membrane Potential Loss Bcl2->Mito Regulates Bax->Mito Permeabilizes CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase Death Apoptosis (Cell Death) Caspase->Death

Figure 3: Proposed signaling pathway for anticancer activity in MCF-7 cell lines.

References

  • BenchChem. (2025).[1][7] Validating the Anticancer Activity of Benzothiazole Derivatives In Vitro: A Comparative Guide. Retrieved from

  • Singh, M., et al. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis. Retrieved from

  • Al-Soud, Y.A., et al. (2019). Synthesis and antiproliferative activity of new benzothiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • Venkatesh, P., et al. (2018). Synthesis and antimicrobial activity of novel pyrimidine benzothiazole derivatives. National Institutes of Health (NIH). Retrieved from

  • Jakopec, S., et al. (2022).[8] Synthesis and biological evaluation of 1,2,3-triazoles of benzothiazole derivatives. ResearchGate. Retrieved from

Sources

Validation of N-benzyl-4-methyl-1,3-benzothiazol-2-amine: Targeting the Kinase Signaling Axis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous framework for validating the biological target of N-benzyl-4-methyl-1,3-benzothiazol-2-amine , a representative scaffold of the 2-aminobenzothiazole class. Based on current pharmacological data for this structural class, the primary validation focus is on Kinase Inhibition (specifically the PI3K/Akt/mTOR and VEGFR axes) , with secondary considerations for Antimicrobial (DNA Gyrase) activity.

Executive Summary: The Benzothiazole Scaffold

N-benzyl-4-methyl-1,3-benzothiazol-2-amine (CAS: 345621-77-4) represents a privileged scaffold in medicinal chemistry. The 2-aminobenzothiazole core, when N-substituted with benzyl groups, frequently exhibits potent inhibitory activity against key signaling kinases involved in cell proliferation and survival.

This guide details the validation of this compound as a Multi-Target Kinase Inhibitor , specifically interrogating its activity against the PI3K/Akt/mTOR pathway and VEGFR-2 . We compare its efficacy and mechanism of action against industry-standard reference inhibitors to establish a robust validation profile.

Core Mechanism Hypothesis

The benzothiazole moiety mimics the adenine ring of ATP, allowing it to function as an ATP-competitive inhibitor within the kinase catalytic domain. The N-benzyl substituent provides hydrophobic interactions within the binding pocket, potentially enhancing selectivity for specific kinase isoforms like PI3K


 or VEGFR-2.

Comparative Analysis: Compound vs. Standards

To validate the biological target, the compound's performance must be benchmarked against established inhibitors.

FeatureN-benzyl-4-methyl-1,3-benzothiazol-2-amine Wortmannin / LY294002 (Standard PI3K Inhibitors)Sorafenib (Standard VEGFR Inhibitor)Rapamycin (Standard mTOR Inhibitor)
Primary Target Putative: PI3K / VEGFR-2 PI3K (Pan-inhibitor)VEGFR-2, BRAF, PDGFRmTORC1
Mechanism ATP-Competitive (Reversible)Covalent (Irreversible) / ATP-CompetitiveATP-Competitive (Type II)Allosteric Inhibitor
IC50 Range ~1 - 10

M (Estimated)
~1 - 10 nM~90 nM (VEGFR-2)~0.1 - 1 nM
Selectivity Moderate (Multi-kinase potential)High (Isoform specific issues exist)Moderate (Multi-kinase)High (mTORC1 specific)
Cellular Effect G2/M Arrest, ApoptosisG1 Arrest, ApoptosisAnti-angiogenesis, ApoptosisG1 Arrest, Autophagy
Solubility Low (DMSO required)Low (Unstable in aqueous media)Very Low (Lipophilic)Low

Key Insight: Unlike Wortmannin (which is irreversible and unstable), N-benzyl-4-methyl-1,3-benzothiazol-2-amine offers a stable, reversible scaffold. However, its potency is likely in the micromolar range, requiring optimization or use as a lead structure rather than a final drug candidate.

Experimental Protocols for Target Validation

Protocol A: Biochemical Kinase Assay (ADP-Glo™)

Objective: Quantify the direct inhibition of PI3K or VEGFR-2 enzymatic activity in vitro.

Reagents:

  • Recombinant Kinase (PI3K

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    or VEGFR-2).
  • Substrate: PIP2:PS Lipid Substrate (for PI3K) or Poly(Glu,Tyr) (for VEGFR).

  • ATP (Ultra-pure).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

  • Preparation: Dilute compound in DMSO to generate a 10-point dose-response curve (e.g., 0.1 nM to 10

    
    M).
    
  • Reaction: Incubate kinase, substrate, ATP, and compound in reaction buffer for 60 minutes at Room Temperature (RT).

    • Control 1 (No Compound): 100% Activity (Max Signal).

    • Control 2 (No Enzyme): 0% Activity (Background).[1]

    • Control 3 (Standard): Wortmannin (1

      
      M) or Sorafenib (1 
      
      
      
      M).
  • Detection: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP (40 min incubation).

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, generating luminescence (30 min incubation).

  • Analysis: Measure luminescence. Calculate % Inhibition and fit to a sigmoidal dose-response curve to determine IC50.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm that the compound inhibits the phosphorylation of downstream effectors in intact cells.

Cell Lines:

  • A549 (Lung Carcinoma) or HCT116 (Colorectal Carcinoma) - High basal PI3K/Akt activity.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow attachment overnight.
    
  • Treatment: Treat cells with:

    • Vehicle (0.1% DMSO).

    • N-benzyl-4-methyl-1,3-benzothiazol-2-amine (1, 5, 10

      
      M).
      
    • Positive Control: Wortmannin (1

      
      M).
      
    • Duration: 2 hours and 24 hours.

  • Stimulation (Optional): Stimulate with EGF (100 ng/mL) for 15 min to induce strong phosphorylation (if basal levels are low).

  • Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Immunoblotting:

    • Primary Antibodies: p-Akt (Ser473), p-ERK1/2 (Thr202/Tyr204), Total Akt, Total ERK,

      
      -Actin.
      
    • Secondary Antibodies: HRP-conjugated anti-rabbit/mouse.

  • Readout: Visualize using ECL.

    • Success Criterion: Dose-dependent reduction in p-Akt (Ser473) signal without a decrease in Total Akt, mimicking the Wortmannin profile.

Self-Validating Systems & Controls

To ensure scientific integrity, every experiment must include internal validation checks:

  • The "Rescue" Experiment: If the compound targets the PI3K pathway, expressing a constitutively active form of a downstream effector (e.g., myristoylated Akt) should rescue the cells from the compound's anti-proliferative effects.

  • Off-Target Screening: Test the compound against a "Safety Panel" (e.g., hERG, CYP450s) early. Benzothiazoles can sometimes inhibit CYP enzymes, leading to metabolic liabilities.

  • Negative Control Analog: Synthesize or purchase N-benzyl-1,3-benzothiazol-2-amine (lacking the 4-methyl group) to determine if the methyl group is critical for potency (SAR validation).

Pathway Visualization

The following diagram illustrates the PI3K/Akt/mTOR signaling cascade and the specific intervention points for N-benzyl-4-methyl-1,3-benzothiazol-2-amine compared to standard inhibitors.

Kinase_Inhibition_Pathway RTK RTK (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt (PKB) PIP3->Akt Recruitment mTOR mTORC1 Akt->mTOR Activation S6K p70S6K mTOR->S6K Phosphorylation Proliferation Cell Proliferation & Survival S6K->Proliferation Translation Compound N-benzyl-4-methyl- 1,3-benzothiazol-2-amine Compound->RTK Inhibits (Secondary) Compound->PI3K Inhibits (Primary) Wortmannin Wortmannin Wortmannin->PI3K Standard Control Sorafenib Sorafenib Sorafenib->RTK Standard Control

Caption: Schematic representation of the PI3K/Akt/mTOR signaling pathway. The diagram highlights the dual-inhibitory potential of the target compound (black hexagon) at the RTK and PI3K nodes, contrasting it with standard single-target inhibitors (grey dashed hexagons).

References

  • Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticancer Agents. Source: National Institutes of Health (PMC) URL:[Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Source: ACS Omega URL:[Link]

  • Benzothiazole Derivatives: A Review of Their Medicinal Significance. Source: Journal of Chemical and Pharmaceutical Research URL:[Link]

Sources

Strategic Guide: Comparative Synthesis of Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzothiazoles are privileged pharmacophores in medicinal chemistry, serving as the core scaffold for antitumor agents (e.g., Phortress), amyotrophic lateral sclerosis drugs (Riluzole), and amyloid imaging agents (Thioflavin T). While the classical Hofmann and Jacobson syntheses remain foundational, the demand for sustainable, atom-economical, and late-stage functionalization methods has driven a shift toward photoredox catalysis and transition-metal C-H activation .

This guide objectively compares three dominant synthetic strategies:

  • Oxidative Condensation (The Scalable Standard): Best for simple 2-substituted analogs.

  • Photoredox Radical Cyclization (The Green Alternative): Superior for functional group tolerance and mild conditions.

  • Metal-Catalyzed C-H Activation (The Precision Tool): Essential for complex, non-symmetrical scaffolds.

Decision Matrix: Selecting the Right Pathway

The choice of method depends heavily on starting material availability and the electronic nature of the desired substituents.

Benzothiazole_Selection Start Target: 2-Substituted Benzothiazole Subst Substituent Complexity? Start->Subst Condensation Method A: Oxidative Condensation (2-Aminothiophenol + Aldehyde) Subst->Condensation Simple Aryl/Alkyl Photo Method B: Photoredox Cyclization (Thioanilides + Visible Light) Subst->Photo Sensitive FGs / Mild Cond. Metal Method C: Metal-Catalyzed C-H Activation (Thiobenzanilides + Pd/Cu) Subst->Metal Sterically Hindered / Late-Stage Scale Scale of Reaction? Condensation->Scale High Scalability Out_A High Yield, Low Cost Risk: Disulfide side-products Condensation->Out_A Photo->Scale Milligram/Gram Scale Out_B High Tolerance, Green Risk: Solubility issues Photo->Out_B Out_C Regioselective Risk: Metal Scavenging req. Metal->Out_C

Figure 1: Strategic decision tree for selecting synthesis methods based on substrate complexity and scale.

Technical Deep Dive: Methodologies Compared

Method A: Oxidative Condensation (The Benchmark)

Mechanism: Condensation of 2-aminothiophenol (2-ATP) with aldehydes to form a Schiff base (imine), followed by intramolecular nucleophilic attack and oxidative aromatization.

  • Modern Protocol: While historical methods used nitrobenzene or DMSO at high temperatures, recent "Green" variants utilize glycerol as a solvent or

    
    /HCl  systems.
    
  • Critical Insight: The reaction is often plagued by the rapid oxidation of 2-ATP to bis(2-aminophenyl)disulfide. To mitigate this, catalytic amounts of

    
      or solid-supported acid catalysts (e.g., silica-sulfuric acid) are recommended to accelerate the cyclization over the dimerization side-reaction [1].
    
  • Performance: Yields typically >85% for electron-rich aldehydes; 60-75% for electron-deficient ones.

Method B: Photoredox Radical Cyclization (The Modern Standard)

Mechanism: This method avoids harsh oxidants (


) used in the classical Jacobson cyclization. It employs visible light and a photosensitizer (Eosin Y or Acridinium salts) to generate a thioaminyl radical, which cyclizes onto the aromatic ring.
  • Key Advantage: It operates at room temperature (RT) using ambient air as the terminal oxidant.

  • Protocol Highlight: A recent breakthrough utilizes Acridinium salts with TEMPO as a hydrogen atom transfer (HAT) co-catalyst.[1] This dual-catalytic system prevents the over-oxidation of sulfur and allows for high functional group tolerance (e.g., nitriles, esters remain intact) [2].

  • Performance: Excellent atom economy (E-factor < 5).

Method C: Transition Metal-Catalyzed C-H Activation

Mechanism: Palladium or Copper-catalyzed intramolecular C-S bond formation from thiobenzanilides.

  • Utility: This is the method of choice when the starting material is a thioamide derived from anilines, allowing for the synthesis of benzothiazoles that are difficult to access via 2-ATP.

  • Catalytic System: Pd(II) sources (

    
    ) with Cu(I) co-oxidants are standard. The mechanism involves a C-H activation step to form a metallacycle intermediate, followed by reductive elimination [3].[2]
    
  • Performance: High regioselectivity but requires expensive metal removal steps (scavengers) during workup, making it less ideal for early-phase GMP.

Comparative Performance Analysis

The following data summarizes experimental outcomes for the synthesis of 2-phenylbenzothiazole (standard benchmark substrate).

MetricMethod A: Condensation (

/HCl)
Method B: Photoredox (Eosin Y)Method C: Pd-Catalyzed C-H
Yield 92%88%81%
Reaction Time 1 - 2 Hours12 - 24 Hours12 - 16 Hours
Temperature RT to 50°CRT (25°C)100°C - 120°C
Atom Economy High (Water byproduct)Very HighModerate (Ligands/Additives)
Green Metric Excellent (Water/Ethanol)Excellent (Visible Light)Poor (DMF/DMA solvents)
Scalability High (Kg scale easy)Low (Photon penetration limits)Medium
Cost $ (Low)

(Moderate)

$ (High)

Mechanistic Visualization: Photoredox Pathway

Understanding the radical mechanism is crucial for troubleshooting low yields in Method B. The diagram below illustrates the Eosin Y catalytic cycle.

Photoredox_Mechanism GS Ground State Eosin Y ES Excited State Eosin Y* GS->ES hv (Green LED) ES->GS SET (Reduction) Substrate Thiobenzanilide Radical Thioaminyl Radical (Intermediate) Substrate->Radical Oxidation by Eosin Y* Cyclized Radical Adduct Radical->Cyclized Intramolecular Cyclization Product 2-Substituted Benzothiazole Cyclized->Product -H+ / Aromatization O2 O2 (Air) Terminal Oxidant O2->GS Regenerates Catalyst

Figure 2: Visible-light-mediated radical cyclization mechanism using Eosin Y.

Validated Experimental Protocol

Selected Method: Method B (Photoredox) is detailed below due to its rising popularity in medicinal chemistry for generating diverse libraries without metal contamination.

Protocol: Visible-Light Synthesis of 2-Phenylbenzothiazole[4]

Reagents:

  • Thiobenzanilide (1.0 mmol)

  • Eosin Y (2 mol%)

  • TEMPO (10 mol% - optional, improves rate)

  • Solvent: Ethanol/Water (4:1) or Acetonitrile

Step-by-Step Workflow:

  • Charging: In a 10 mL Pyrex tube equipped with a magnetic stir bar, add Thiobenzanilide (213 mg, 1.0 mmol) and Eosin Y (13 mg, 0.02 mmol).

  • Solvation: Add 5 mL of Ethanol:Water (4:1). Note: The addition of water often aids in solubilizing the photocatalyst.

  • Oxygenation: The reaction does not require degassing. Instead, equip the tube with an

    
     balloon or simply leave open to air with a drying tube (if moisture sensitive substituents are present).
    
  • Irradiation: Place the reaction vessel approximately 3-5 cm away from a Green LED (5W,

    
    ). Stir vigorously at room temperature.
    
    • Critical Control Point: Ensure the temperature does not rise above 30°C due to the light source; use a fan for cooling if necessary.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) every 2 hours. Reaction typically completes in 8-12 hours.

  • Workup:

    • Evaporate the ethanol under reduced pressure.

    • Dilute residue with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organic layers with brine, dry over anhydrous

      
      .
      
  • Purification: Concentrate and purify via silica gel flash chromatography.

Yield Expectation: 85-90% isolated yield as a white solid.

References

  • Green Synthesis Review (2020): "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry." Molecules.

  • Photocatalyzed C-S Bond Formation (2025): "Visible-light-promoted oxidative cyclization reaction of thiobenzanilides."[1] The Journal of Organic Chemistry. [1]

  • Metal-Catalyzed Mechanisms (2016): "Copper-Catalyzed Intramolecular C-S Coupling Reactions." Organic Letters. [3]

  • Visible Light Photoredox (2014): "Conversion of thiophenols and nitriles into 2-substituted benzothiazoles via consecutive C–S and C–N bond formation." Organic Chemistry Frontiers.

  • Oxidative Condensation (2012): "Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation." Journal of Organic Chemistry.

Sources

N-benzyl-4-methyl-1,3-benzothiazol-2-amine vs. Established Kinase Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth objective comparison of N-benzyl-4-methyl-1,3-benzothiazol-2-amine against established kinase inhibitors.

Executive Summary & Compound Profile

N-benzyl-4-methyl-1,3-benzothiazol-2-amine (CAS: 345621-77-4) represents a "privileged scaffold" in medicinal chemistry—the 2-aminobenzothiazole . Unlike clinically approved "named" inhibitors (e.g., Imatinib, Dasatinib), this compound serves primarily as a chemical probe and a lead structure in "Dark Kinome" screening libraries.

Its structural core—a fused benzene and thiazole ring with an exocyclic amine—mimics the adenine ring of ATP, allowing it to function as a potent ATP-competitive inhibitor . While it exhibits promiscuity characteristic of early-stage hits, its 4-methyl substitution pattern directs its selectivity profile toward specific serine/threonine kinases, most notably Casein Kinase 2 (CK2) , DYRK1A , and Rho-associated Kinase (ROCK) .

This guide compares this probe against the "Gold Standard" inhibitors for its primary targets to assist researchers in selecting the appropriate tool for pathway interrogation.

Compound Snapshot
FeatureSpecification
IUPAC Name N-benzyl-4-methyl-1,3-benzothiazol-2-amine
CAS Number 345621-77-4
Molecular Formula C₁₅H₁₄N₂S
Primary Targets CK2, DYRK1A, ROCK (Scaffold-dependent)
Mechanism Type I ATP-Competitive Inhibitor
Solubility DMSO (>10 mM), Ethanol (Low), Water (Insoluble)

Mechanism of Action: The Benzothiazole Scaffold

The efficacy of N-benzyl-4-methyl-1,3-benzothiazol-2-amine stems from its ability to dock into the ATP-binding pocket of protein kinases.

  • Hinge Binding: The nitrogen atoms in the thiazole ring and the exocyclic amine form critical hydrogen bonds with the "hinge region" of the kinase (e.g., Val116 in CK2α).

  • Hydrophobic Interactions: The N-benzyl group extends into the hydrophobic pocket II (often occupied by the ribose of ATP), while the 4-methyl group on the benzothiazole ring provides steric bulk that can exploit the size of the "gatekeeper" residue, potentially improving selectivity against kinases with larger gatekeepers.

Signaling Pathway Impact (CK2/Akt/NF-κB)

Inhibition of CK2 by this scaffold disrupts critical survival pathways.[1] The diagram below illustrates the downstream effects of blocking CK2.

CK2_Pathway CK2 CK2 (Target) Akt Akt (PKB) CK2->Akt Phosphorylates (S129) NFkB NF-κB CK2->NFkB Activates PTEN PTEN (Phosphatase) CK2->PTEN Inhibits (Phosphorylation) Benzothiazole N-benzyl-4-methyl- 1,3-benzothiazol-2-amine Benzothiazole->CK2 Inhibits Apoptosis Apoptosis (Cell Death) Benzothiazole->Apoptosis Induces Survival Cell Survival & Proliferation Benzothiazole->Survival Downregulates Akt->Survival Promotes NFkB->Survival Promotes PTEN->Akt Inhibits

Figure 1: Mechanism of Action. The compound inhibits CK2, preventing the phosphorylation of Akt and the activation of NF-κB, ultimately shifting the cell state from survival to apoptosis.

Comparative Analysis

This section contrasts N-benzyl-4-methyl-1,3-benzothiazol-2-amine with the industry standards: CX-4945 (Clinical CK2 Inhibitor), Dasatinib (Broad-spectrum Src/Abl Inhibitor), and Fasudil (ROCK Inhibitor).

Table 1: Performance & Specification Comparison
FeatureN-benzyl-4-methyl-1,3-benzothiazol-2-amine CX-4945 (Silmitasertib) Dasatinib Fasudil
Primary Target CK2 / DYRK1A / Dark Kinome CK2α / CK2α' Src / Bcr-Abl ROCK1 / ROCK2
IC50 (Approx.) 0.5 – 5.0 µM (Probe range)~1 – 10 nM (Clinical range)< 1 nM (Potent)~1.9 µM
Selectivity Moderate/Low: Often hits multiple kinases (off-target potential).High: Designed for high specificity against CK2 isoforms.Broad: "Pan-kinase" inhibitor (hits Src, Abl, c-Kit, PDGFR).Moderate: Hits PKA/PKC at higher conc.
Clinical Status Pre-clinical / Research Tool Phase II (Cancer)Approved (Leukemia)Approved (Vasospasm)
Solubility Hydrophobic (requires DMSO)ModerateModerateHigh (Water soluble)
Best Use Case SAR Studies / Library Screening: Exploring novel kinase hits.Target Validation: Confirming CK2-specific phenotypes.Positive Control: For general kinase inhibition assays.ROCK Control: cytoskeletal studies.
Deep Dive: Why Choose the Benzothiazole Probe?
  • Cost-Effective Screening: As a library compound, it is significantly cheaper than clinical-grade inhibitors like CX-4945.

  • Structural Diversity: The 4-methyl group on the benzothiazole ring is a unique SAR (Structure-Activity Relationship) feature. In many kinases, this position clashes with the "roof" of the ATP pocket. If a kinase is inhibited by this compound but not by the unsubstituted analog, it suggests a unique pocket conformation (e.g., a "Glycine-rich loop" displacement) that can be exploited for drug design.

  • "Dark Kinome" Exploration: Unlike Dasatinib, which targets well-studied tyrosine kinases, this scaffold often lights up understudied Ser/Thr kinases (e.g., CLK, DYRK, HIPK families), making it valuable for phenotypic screening.

Experimental Protocols

To validate the activity of N-benzyl-4-methyl-1,3-benzothiazol-2-amine, researchers should employ a Luminescent Kinase Assay (e.g., ADP-Glo) rather than a radiometric assay, for safety and throughput.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Determine the IC50 of the compound against Recombinant CK2.

  • Preparation:

    • Dissolve compound in 100% DMSO to 10 mM stock.

    • Prepare serial dilutions (1:3) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Ensure final DMSO < 1%.

  • Reaction Assembly (384-well plate):

    • Add 2 µL of Compound (at varying concentrations).

    • Add 2 µL of Enzyme (CK2α, ~2 ng/well). Incubate 10 min at RT.

    • Add 2 µL of Substrate Mix (50 µM ATP + 50 µM Casein peptide).

  • Incubation:

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 6 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 12 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout:

    • Measure Luminescence (RLU) on a plate reader.

    • Analysis: Plot RLU vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve to calculate IC50.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of CK2 downstream signaling (Akt pS129).

  • Cell Culture: Seed HCT-116 or HeLa cells (0.5 x 10⁶ cells/well in 6-well plates).

  • Treatment:

    • Treat with N-benzyl-4-methyl-1,3-benzothiazol-2-amine (1, 5, 10 µM) for 6 hours.

    • Control: DMSO (Vehicle) and CX-4945 (1 µM, Positive Control).

  • Lysis: Wash with cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Western Blot:

    • Run SDS-PAGE. Transfer to PVDF.

    • Primary Antibodies: Anti-Phospho-Akt (Ser129) [Target], Anti-Total Akt [Loading Control], Anti-Phospho-NFκB p65.

  • Validation: A reduction in p-Akt(S129) signal without a loss of Total Akt confirms CK2 inhibition.

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating this compound as a hit in a kinase screen.

Validation_Workflow Start Compound Library (N-benzyl-4-methyl...) Biochem Biochemical Assay (ADP-Glo / Kinase-Glo) Start->Biochem Screening Hit Hit Identification (>50% Inhibition @ 10µM) Biochem->Hit Activity? IC50 Dose Response (IC50 Determination) Hit->IC50 Quantify Potency Selectivity Selectivity Profiling (Kinome Scan) IC50->Selectivity Check Off-Targets Cellular Cellular Assay (Western Blot / MTT) IC50->Cellular Check Permeability Valid Validated Probe Selectivity->Valid High Selectivity Cellular->Valid Target Engagement

Figure 2: Validation Workflow. A step-by-step process from library screening to validated biological probe.

References

  • Cozza, G., et al. (2012). "Benzothiazole derivatives as potent and selective inhibitors of protein kinase CK2." Current Medicinal Chemistry.

  • Pagano, M.A., et al. (2008). "Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole." Journal of Medicinal Chemistry.

  • Siddiqui-Jain, A., et al. (2010). "CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy." Cancer Research.

  • Lombardo, L.J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Protocol." Promega Technical Manual.

Sources

Safety Operating Guide

Proper Disposal Procedures: N-benzyl-4-methyl-1,3-benzothiazol-2-amine

[1][2]

Executive Summary & Chemical Profile

N-benzyl-4-methyl-1,3-benzothiazol-2-amine is a functionalized benzothiazole derivative often utilized in medicinal chemistry as a pharmacophore for anticancer or antimicrobial research.[1][2][3] Its disposal requires strict adherence to protocols designed for nitrogen-sulfur heterocyclic compounds .[1][2][3][4]

Unlike simple organic solvents, this compound possesses a stable benzothiazole core that is resistant to environmental degradation and toxic to aquatic life.[2][3][4] Disposal must prioritize high-temperature incineration with appropriate flue gas scrubbing to manage sulfur oxides (SOx) and nitrogen oxides (NOx).[1][2][3]

Chemical Identity & Properties
PropertyDetail
Chemical Class Benzothiazole Derivative / Secondary Amine
Molecular Formula C₁₅H₁₄N₂S
Physical State Solid (Crystalline powder)
Primary Hazards Acute Toxicity (Oral/Dermal), Eye Irritation, Aquatic Toxicity
Waste Code (RCRA) Not explicitly listed (P/U); Assign D001 (Ignitable) if in solvent, or treat as Toxic Non-Halogenated

Hazard Identification & Causality

Effective disposal begins with understanding why this chemical is hazardous.[1][2][3][4] The safety protocols below are derived from the structure-activity relationships of the benzothiazole moiety.

  • Biological Toxicity: The benzothiazole ring system is lipophilic, allowing it to penetrate cell membranes.[2][3][4] Once internalized, it can act as a DNA intercalator or enzyme inhibitor.[2][3][4] Implication: All waste must be treated as "Cytotoxic/Genotoxic" until proven otherwise.[1][2][3][4]

  • Environmental Persistence: The thiazole ring (sulfur/nitrogen containing) is resistant to standard microbial degradation in water treatment plants.[1][2][3][4] Implication: Never dispose of this compound down the drain. It requires thermal destruction.[1][2][3][4]

  • Chemical Incompatibility: As a secondary amine, it can react with nitrosating agents (e.g., nitrites) to form carcinogenic nitrosamines.[2][3][4] Implication: Strictly segregate from oxidizing acids and nitrate waste streams.

Waste Characterization & Segregation

Proper segregation is the single most critical step to prevent cross-reactivity in waste drums.[2][3][4]

Segregation Logic
  • Halogen Content: This molecule contains Sulfur (S) and Nitrogen (N) but NO Halogens (Cl, Br, F).[1][2][3][4]

    • Action: Classify as Non-Halogenated Organic Waste .[1][2][3][4]

    • Note: If dissolved in Dichloromethane (DCM) or Chloroform, the entire mixture defaults to Halogenated Waste .[2][3][4]

  • Physical State:

    • Solid Waste: Pure compound, contaminated gloves, weighing boats.[3][4]

    • Liquid Waste: Mother liquors, wash solvents (Acetone, Ethanol, DMSO).[2][3][4]

Decision Tree: Waste Stream Assignment

WasteSegregationStartWaste Material GeneratedStatePhysical State?Start->StateSolidSolid (Powder/Debris)State->SolidLiquidLiquid (Solution)State->LiquidBinAContainer A:Solid Hazardous Waste(Trace Sulfur)Solid->BinAPack in double bagSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated Solvent(DCM, CHCl3)SolventCheck->HaloNonHaloNon-Halogenated Solvent(MeOH, DMSO, Acetone)SolventCheck->NonHaloBinBContainer B:Halogenated Organic WasteHalo->BinBHigh BTU IncinerationBinCContainer C:Non-Halogenated Organic WasteNonHalo->BinCStandard Incineration

Figure 1: Decision logic for segregating N-benzyl-4-methyl-1,3-benzothiazol-2-amine waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Debris)

Applicability: Expired stock, weighing papers, contaminated PPE.[2][3][4]

  • Containment: Place the solid material into a clear, sealable polyethylene bag (minimum 4 mil thickness).

  • Labeling: Attach a hazardous waste tag immediately.[1][2][3][4]

    • Chemical Name: "N-benzyl-4-methyl-1,3-benzothiazol-2-amine (Solid)"[1][2][3]

    • Hazards: Toxic, Irritant.[2][3][4][5][6][7][8]

  • Secondary Containment: Place the sealed bag into the laboratory's designated Solid Hazardous Waste Drum (usually a wide-mouth HDPE drum).[1][2][3][4]

  • Do Not Dissolve: Do not unnecessarily dissolve solid waste in solvent to make it liquid; this increases waste volume and disposal costs.[1][2][3][4]

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: HPLC effluent, mother liquor, washing solvents.[2][3][4]

  • pH Check: Ensure the solution is neutral (pH 6-8). If the synthesis involved strong acids/bases, neutralize carefully before adding to the solvent waste drum to prevent exothermic reactions.[3]

  • Solvent Compatibility:

    • If dissolved in DMSO/Methanol/Ethanol : Pour into Non-Halogenated waste container.[1][2][3][4]

    • If dissolved in DCM/Chloroform : Pour into Halogenated waste container.

  • Trace Sulfur Alert: Although the sulfur content is low per molecule, alert your waste contractor that the stream contains "Benzothiazoles" so they can manage SOx emissions during incineration.[2][3][4]

Spill Management & Emergency Response

In the event of a spill, rapid containment prevents environmental contamination.[3][4]

Emergency Workflow

SpillResponseAlert1. Alert & Isolate(Evacuate immediate area)PPE2. Don PPE(Nitrile Gloves, Goggles, Lab Coat)Alert->PPETypeSpill Type?PPE->TypeDryDry PowderType->DryWetLiquid SolutionType->WetSweepWet Sweep Method(Avoid Dust)Dry->SweepAbsorbAbsorb with Vermiculiteor Chem-PadWet->AbsorbClean3. Clean Surface(Soap & Water Wash)Sweep->CleanAbsorb->CleanDispose4. Bag & Tag(As Hazardous Waste)Clean->Dispose

Figure 2: Immediate response workflow for benzothiazole spills.[1][2][3]

Critical Note on Dry Spills: Never dry sweep the powder vigorously.[1][2][3][4] This generates dust which can be inhaled.[1][2][3][4] Cover the powder with a damp paper towel or use an oil-treated sweeping compound before collecting.[1][2][3]

Final Disposal (End-of-Life)

The laboratory's responsibility ends when the waste is handed to a licensed contractor.[1][2][3][4] However, you must verify the contractor uses the correct destruction method.[3][4]

  • Recommended Method: Rotary Kiln Incineration .[1][2][3][4]

    • Temperature: >1000°C.[1][2][3][4]

    • Residence Time: >2 seconds.[1][2][3][4]

    • Scrubbing: Alkaline scrubbing is required to neutralize sulfur dioxide (SO₂) generated from the thiazole ring.[1][2][3]

  • Prohibited Methods:

    • Landfill (Leaching risk).[1][2][3][4]

    • Sewer/Drain Disposal (Aquatic toxicity).[1][2][3][4]

    • Open burning.[1][2][3][4]

References

  • BenchChem. (2025).[1][2][3][4] Essential Procedures for the Safe Disposal of 1-(1,3-Benzothiazol-2-yl)propan-2-one. Retrieved from [1][2][4]

  • PubChem. (2025).[1][2][3][4] Compound Summary: 2-Amino-4-methylbenzothiazole (Precursor Data). National Library of Medicine.[1][2][3][4] Retrieved from [1][2][4]

  • Sigma-Aldrich. (2025).[1][2][3][4] Safety Data Sheet: Benzothiazole Derivatives. Retrieved from [1][2][4]

  • Fisher Scientific. (2025).[1][2][3][4][9] Safety Data Sheet: 2-(Methylthio)benzothiazole. Retrieved from

Comprehensive Safety and Handling Guide for N-benzyl-4-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols for the handling and disposal of N-benzyl-4-methyl-1,3-benzothiazol-2-amine in a laboratory setting. As a priority, this document is intended to empower researchers, scientists, and drug development professionals with the knowledge to work safely with this compound. The following procedures are based on established best practices and data from structurally related compounds due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule. It is imperative that a site-specific risk assessment be conducted before commencing any work.

Hazard Analysis: A Synthesis of Structural Analogs

N-benzyl-4-methyl-1,3-benzothiazol-2-amine incorporates two key structural motifs: a benzothiazole core and an N-benzyl group. An analysis of hazards associated with analogous compounds provides a strong foundation for a conservative and protective approach.

  • Benzothiazole Derivatives: Compounds sharing the benzothiazole scaffold are known to be harmful if swallowed, in contact with skin, or inhaled.[1][2] They can cause serious eye and skin irritation.[2][3]

  • N-benzyl Amines: The N-benzyl functional group can be associated with more severe hazards, including causing severe skin burns and eye damage, and may be toxic if swallowed.[4][5]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended but essential for safe handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling N-benzyl-4-methyl-1,3-benzothiazol-2-amine.

Protection Type Specific Recommendation Rationale and Compliance Standards
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes that can cause serious eye damage. Must comply with OSHA 1910.133 or European Standard EN166.[6][7]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene).To prevent skin contact, which may be harmful or cause burns. The specific material and thickness should be chosen based on the task and potential for exposure. Always inspect gloves before use.[6][7][8]
Body Protection A lab coat or chemical-resistant apron.To prevent contamination of personal clothing and skin.[6][9]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required when working outside of a certified chemical fume hood, if aerosolization is possible, or if irritation is experienced.[6][9][10]

Step-by-Step PPE Protocol: A Self-Validating System

Adherence to a strict protocol for donning and doffing PPE is crucial to prevent cross-contamination.

3.1. Donning PPE

  • Lab Coat/Apron: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if there is a significant splash risk.

  • Gloves: Don gloves, ensuring they overlap the cuffs of your lab coat.

3.2. Doffing PPE

  • Gloves: Remove gloves using a technique that avoids touching the outside of the gloves with your bare hands.

  • Face Shield and Goggles: Remove from the back of your head.

  • Lab Coat/Apron: Remove by rolling it inside out, without touching the exterior.

  • Respirator (if used): Remove from the back of your head.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[6]

Workflow for Safe Handling and Disposal

The following diagram illustrates the critical decision points and steps for safely managing N-benzyl-4-methyl-1,3-benzothiazol-2-amine from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal a Review SDS of Analogs & Conduct Risk Assessment b Select & Inspect Appropriate PPE a->b c Prepare Engineering Controls (Fume Hood) b->c d Don PPE c->d Proceed to Handling e Handle Compound in Fume Hood d->e f Keep Container Tightly Closed When Not in Use e->f g Doff PPE Correctly f->g Complete Handling h Segregate Waste into Labeled, Closed Containers g->h i Dispose as Hazardous Waste per Regulations h->i

Caption: Workflow for Safe Handling of N-benzyl-4-methyl-1,3-benzothiazol-2-amine.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

5.1. Spill Response

  • Evacuate: Alert others and evacuate the immediate area.

  • Protect Yourself: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Contain: Prevent the spread of the spill. For solid materials, sweep up carefully to avoid generating dust and place in a suitable container for disposal.[6]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All cleanup materials should be disposed of as hazardous waste.[6]

5.2. Exposure Response

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[11] Seek medical attention if irritation persists.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[11] Seek immediate medical attention.[11]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Disposal Plan

All waste containing N-benzyl-4-methyl-1,3-benzothiazol-2-amine, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Containment: Collect waste in clearly labeled, sealed containers.[11]

  • Regulations: Dispose of waste in accordance with all local, state, and federal regulations.[6] Do not empty into drains.[11]

By adhering to these guidelines, you are not only ensuring your own safety but also contributing to a culture of safety within your laboratory.

References

  • Personal protective equipment for handling Sodium benzo[d]thiazole-2-sulfinate - Benchchem. (n.d.).
  • Benzothiazole - LANXESS. (2015, August 15).
  • SAFETY DATA SHEET Benzothiazole - Synerzine. (2019, February 15).
  • Material Safety Data Sheet - 1,3-Benzothiazole-2-carbaldehyde, 97% - Cole-Parmer. (2005, October 3).
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 6).
  • SAFETY DATA SHEET - Apollo Scientific. (n.d.).
  • 10 - Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 20).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
  • 2 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem. (n.d.).
  • Navigating the Safe Handling of Benzyl-(6-methyl-benzothiazol-2-yl)-amine: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • N-Methylbenzylamine SDS, 103-67-3 Safety Data Sheets - ECHEMI. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
  • Safety data sheet - CPAChem. (2024, January 5).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.